UCT943
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O/c23-22(24,25)17-7-5-15(6-8-17)19-20(26)28-13-18(29-19)14-1-3-16(4-2-14)21(31)30-11-9-27-10-12-30/h1-8,13,27H,9-12H2,(H2,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOFGCMPKAWHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C4=CC=C(C=C4)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UCT943: A Deep Dive into its Mechanism of Action Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCT943 is a next-generation antimalarial compound that has demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum, the deadliest species of malaria parasite.[1][2][3] As a derivative of the 2-aminopyrazine series, this compound represents a significant advancement over its predecessor, MMV048, exhibiting improved solubility and enhanced potency.[4][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of Phosphatidylinositol 4-Kinase (PfPI4K)
The primary molecular target of this compound in Plasmodium falciparum is Phosphatidylinositol 4-Kinase (PfPI4K).[1][2][3] This enzyme plays a crucial role in the parasite's cellular processes by catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a component of cellular membranes, involved in vesicular trafficking and the regulation of various effector proteins.
This compound acts as a potent inhibitor of PfPI4K, thereby disrupting the production of PI4P.[6][7] This disruption has cascading effects on downstream signaling pathways and cellular functions that are vital for the parasite's survival and replication.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound against P. falciparum and other Plasmodium species.
| Parameter | Strain/Species | Value | Reference |
| IC50 (in vitro) | P. falciparum NF54 | 4.7 - 5.4 nM | [1] |
| P. falciparum K1 (multidrug-resistant) | 4.7 nM | [1] | |
| P. falciparum clinical isolates (Ivory Coast) | 2 - 15 nM | [5] | |
| P. falciparum clinical isolates (Papua, Indonesia) | 29 nM (median) | [5] | |
| P. vivax clinical isolates (Papua, Indonesia) | 14 nM (median) | [5] | |
| Early-stage gametocytes (I-III) | 134 nM | [1] | |
| Late-stage gametocytes (IV-V) | 66 nM | [1] | |
| Dual-gamete formation | ~80 nM | [1] | |
| P. vivax PI4K (PvPI4K) enzyme | 23 nM | [1][5] | |
| EC50 (in vivo) | P. berghei (mouse model) | ED90: 1.0 mg/kg | [5] |
| P. falciparum (NSG mouse model) | ED90: 0.25 mg/kg | [5] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. ED90: 90% effective dose.
Signaling Pathway and Downstream Effects
The inhibition of PfPI4K by this compound initiates a signaling cascade that ultimately disrupts phospholipid biosynthesis, a process essential for membrane formation and parasite growth.[6][7]
Caption: this compound inhibits PfPI4K, disrupting downstream signaling and phospholipid synthesis.
The reduction in PI4P levels leads to the mislocalization of another critical kinase, P. falciparum calcium-dependent protein kinase 7 (PfCDPK7).[6][7] PfCDPK7 is normally localized to vesicular structures, a process dependent on its interaction with 4'-phosphorylated phosphoinositides like PI4P.[6][7] When this localization is disrupted, PfCDPK7 is unable to properly phosphorylate its downstream targets, including two key enzymes in the Kennedy pathway of phospholipid biosynthesis: ethanolamine kinase (EK) and phosphoethanolamine N-methyltransferase (PMT).[6][7] This results in their hypophosphorylation and, in the case of PMT, subsequent degradation.[6][7] The ultimate consequence is a significant disruption in the synthesis of major phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE), leading to impaired membrane biogenesis and parasite death.[6][7]
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Antiplasmodial Activity Assay
This assay determines the concentration of this compound required to inhibit the growth of P. falciparum in vitro.
References
- 1. embopress.org [embopress.org]
- 2. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
UCT943: A Technical Whitepaper on a Novel Transmission-Blocking Antimalarial Candidate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malaria eradication efforts are significantly hampered by the continued transmission of Plasmodium parasites from infected humans to mosquitoes. The development of transmission-blocking drugs is, therefore, a critical global health priority. This document provides a comprehensive technical overview of UCT943, a next-generation preclinical candidate that demonstrates potent activity against all stages of the malaria parasite's life cycle, with a particular focus on its role in blocking malaria transmission. This compound is a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development and viability.[1][2][3][4] This whitepaper consolidates the available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to provide a thorough resource for researchers in the field of antimalarial drug discovery.
Introduction
The emergence of resistance to frontline artemisinin-based combination therapies necessitates the discovery and development of new antimalarial agents with novel mechanisms of action.[2] An ideal candidate would not only treat the clinical symptoms of malaria by targeting the asexual blood stages but also prevent the transmission of the parasite to mosquitoes and protect against new infections by targeting the sexual and liver stages, respectively. This compound, a 2-aminopyrazine derivative, has emerged as a promising candidate that fulfills many of these criteria.[1][2] It is a successor to the first-in-class PI4K inhibitor, MMV048, exhibiting improved solubility and enhanced potency against both drug-sensitive and resistant strains of P. falciparum and P. vivax.[1][2][5]
Mechanism of Action: PI4K Inhibition
This compound exerts its antimalarial effect by inhibiting Plasmodium phosphatidylinositol 4-kinase (PI4K), a lipid kinase essential for multiple stages of the parasite's life cycle.[1][2] PI4K is responsible for the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule involved in vesicular trafficking and membrane biology. Inhibition of PI4K by this compound disrupts these vital cellular processes within the parasite.
Signaling Pathway
The inhibition of PI4K by this compound has downstream effects on other essential parasite kinases. Notably, it disrupts the localization and activity of PfCDPK7, a calcium-dependent protein kinase, which in turn impairs phospholipid biosynthesis. This disruption of lipid metabolism is a key factor in the parasite-killing effect of this compound.
Quantitative Data
This compound has demonstrated potent activity across the entire life cycle of the malaria parasite. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | P. falciparum (NF54) | P. falciparum (K1) | P. vivax (Clinical Isolates) | P. vivax PI4K (PvPI4K) | Human PI4Kβ | Reference |
| IC50 (nM) | 5.4 | 4.7 | 14 (median) | 23 | 5400 | [2][6] |
Table 2: Transmission-Blocking Activity of this compound
| Assay | Parameter | Value (nM) | Reference |
| Early-Stage Gametocytes | IC50 | 134 | [2] |
| Late-Stage Gametocytes | IC50 | 66 | [2] |
| Dual-Gamete Formation Assay (DGFA) | IC50 | ~80 | [2] |
| Standard Membrane Feeding Assay (SMFA) | IC50 | 96 | [2] |
Table 3: In Vivo Efficacy of this compound
| Model | Parameter | Value (mg/kg) | Reference |
| P. berghei Mouse Model | ED90 | 1.0 | [2] |
| P. falciparum NSG Mouse Model | ED90 | 0.25 | [2] |
Table 4: Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Aqueous Solubility | High | [1][2] |
| Passive Permeability | High | [1][2] |
| Bioavailability (preclinical species) | 66% - 98% | [1] |
| Predicted Human Dose (single administration) | 50 - 80 mg | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to evaluate the efficacy of this compound.
In Vitro Gametocytocidal Activity Assay
This assay determines the ability of a compound to kill the sexual stages (gametocytes) of the parasite.
References
- 1. Frontiers | Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Protocols for Plasmodium gametocyte production in vitro: an integrative review and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicalsciencejournal.com [medicalsciencejournal.com]
investigating the chemical structure and properties of UCT943
An In-depth Technical Guide on the Chemical Structure, Properties, and Mechanism of Action of a Next-Generation PI4K Inhibitor
Introduction
UCT943 is a potent, next-generation antimalarial compound belonging to the 2-aminopyrazine class.[1] It is a preclinical candidate developed to improve upon the properties of the first-in-class Plasmodium phosphatidylinositol 4-kinase (PI4K) inhibitor, MMV048.[2] this compound has demonstrated significant improvements in solubility and antiplasmodial potency across various stages of the parasite life cycle.[2] This compound exhibits potent activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum and Plasmodium vivax, suggesting a low risk of cross-resistance with existing antimalarials.[1] Its excellent in vitro antiplasmodial activity is complemented by high efficacy in mouse models of malaria.[2] this compound's mode of action, targeting the essential parasite enzyme PI4K, makes it a promising component for a single-exposure radical cure and prophylaxis (SERCaP) strategy to treat, prevent, and block the transmission of malaria.[1][3]
Chemical Structure and Physicochemical Properties
This compound was derived from the optimization of the 2-aminopyridine MMV048. The key structural modification was the incorporation of a piperazinylamide group on the phenyl ring at the 5-position of the 2-aminopyrazine scaffold, which led to improved aqueous solubility.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Class | 2-aminopyrazine | [1] |
| Aqueous Solubility (FaSSIF) | High | [4] |
| Passive Permeability | High | [1] |
| Developability Classification System (DCS) | Class I | [4] |
Biological Activity
This compound is a highly potent inhibitor of Plasmodium PI4K, a crucial enzyme for parasite development across all life cycle stages.[1][4]
In Vitro Activity
This compound has demonstrated potent, nanomolar activity against various strains and life cycle stages of the malaria parasite.
Table 2: In Vitro Antiplasmodial Activity of this compound (IC50 values)
| Target | Strain/Stage | IC50 (nM) | Reference |
| P. falciparum | NF54 (drug-sensitive) | 5.4 | [1] |
| P. falciparum | K1 (multidrug-resistant) | 4.7 | [1] |
| P. falciparum | Clinical Isolates (Ivory Coast) | 2 - 15 | [4] |
| P. falciparum | Clinical Isolates (Papua, Indonesia) | 29 (median) | [1] |
| P. vivax | Clinical Isolates (Papua, Indonesia) | 14 (median) | [1] |
| P. vivax PI4K (PvPI4K) | Enzyme Inhibition | 23 | [6] |
| P. falciparum | Early-stage Gametocytes (I-III) | 134 | [6] |
| P. falciparum | Late-stage Gametocytes (IV-V) | 66 | [6] |
| P. berghei | Liver Stage Schizonts | 0.92 | [1] |
| P. vivax | Liver Stage Schizonts | <100 | [1] |
| P. vivax | Hypnozoites | <100 | [1] |
| P. cynomolgi | Liver Stage Schizonts | <10 | [1] |
| P. cynomolgi | Hypnozoites | <10 | [1] |
In Vitro Selectivity and Cytotoxicity
This compound exhibits high selectivity for the parasite PI4K enzyme over the human ortholog, which is critical for its safety profile.
Table 3: In Vitro Selectivity and Cytotoxicity of this compound
| Target | Cell Line/Enzyme | IC50/CC50 (µM) | Selectivity (fold) | Reference |
| Human PI4Kβ | Enzyme Inhibition | 5.4 | >200 | [6] |
| L6 cells | Cytotoxicity | 12 | - | [6] |
| Chinese Hamster Ovarian (CHO) cells | Cytotoxicity | 17 | - | [6] |
| Vero cells | Cytotoxicity | 113 | - | [6] |
| HepG2 cells | Cytotoxicity | 13 | - | [6] |
In Vivo Efficacy
The potent in vitro activity of this compound translates to significant efficacy in animal models of malaria.
Table 4: In Vivo Efficacy of this compound
| Model | Parameter | Value (mg/kg) | Reference |
| P. berghei mouse model | ED90 | 1.0 | [5] |
| P. falciparum NSG mouse model | ED90 | 0.25 | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its antimalarial effect by inhibiting Plasmodium phosphatidylinositol 4-kinase (PI4K).[4] This enzyme is a key component of a signaling pathway that regulates phospholipid biosynthesis, which is essential for parasite membrane formation and trafficking.[7] Inhibition of PI4K disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid messenger. This, in turn, affects downstream processes, including the localization and activity of other essential kinases like PfCDPK7, ultimately leading to parasite death.[7][8]
Experimental Protocols
The characterization of this compound involved a series of standardized in vitro and in vivo assays.
In Vitro Antiplasmodial Activity Assay ([3H]-hypoxanthine incorporation)
This assay is a common method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture : Asynchronous cultures of P. falciparum strains (e.g., NF54, K1) are maintained in human erythrocytes at a defined parasitemia and hematocrit in RPMI 1640 medium supplemented with human serum.
-
Compound Preparation : this compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the final test concentrations.
-
Assay Plate Preparation : The diluted compound is added to 96-well microtiter plates.
-
Parasite Addition : Infected erythrocytes are added to the wells containing the test compound and control wells (no drug).
-
Incubation : Plates are incubated for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Radiolabeling : [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement : The plates are harvested onto glass-fiber filters, and the incorporation of [3H]-hypoxanthine, which is a measure of parasite proliferation, is quantified using a scintillation counter.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy in Mouse Models
In vivo efficacy is assessed using mouse models of malaria, such as the P. berghei model and the humanized P. falciparum NOD-scid IL-2Rγnull (NSG) mouse model.[5]
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Animal Infection : Mice are infected with a specified number of parasites (e.g., P. berghei sporozoites or P. falciparum-infected human erythrocytes for NSG mice).
-
Compound Administration : this compound is formulated in a suitable vehicle and administered orally to the infected mice, typically for four consecutive days.
-
Parasitemia Monitoring : Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Efficacy Determination : The 90% effective dose (ED90), the dose required to reduce parasitemia by 90% compared to the untreated control group, is calculated.
Conclusion
This compound is a promising next-generation PI4K inhibitor with potent, multi-stage antiplasmodial activity and a favorable preclinical profile.[1][2] Its high solubility and permeability, combined with its efficacy against drug-resistant parasite strains, position it as a strong candidate for further development as part of a comprehensive malaria treatment and eradication strategy.[1][4] The detailed characterization of its chemical properties, biological activity, and mechanism of action provides a solid foundation for its progression through the drug development pipeline. However, it is noted that the development of this compound was halted during preclinical safety and toxicity assessment due to signals unrelated to the developmental toxicity observed for its predecessor, MMV340048.[9] This highlights the rigorous and multifaceted nature of preclinical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. embopress.org [embopress.org]
- 8. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Understanding the Target Selectivity of UCT943: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCT943 is a next-generation antimalarial drug candidate that targets a key enzyme essential for the survival and propagation of the Plasmodium parasite, the causative agent of malaria.[1][2][3] This technical guide provides an in-depth analysis of the target selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used to characterize it. This compound emerged from an optimization program of a preceding compound, MMV048, and demonstrates improved solubility and antiplasmodial potency across the parasite's life cycle.[2][3]
Primary Target and Mechanism of Action
The primary molecular target of this compound is phosphatidylinositol 4-kinase (PI4K) in Plasmodium falciparum (PfPI4K) and Plasmodium vivax (PvPI4K).[1][4] PI4K is a critical enzyme in the parasite, playing a vital role in intracellular development at all stages of its life cycle.[3] By inhibiting this enzyme, this compound disrupts essential cellular processes within the parasite, leading to its death. The mechanism of action is believed to be the same as its predecessor, MMV048.[1]
Signaling Pathway
The following diagram illustrates the inhibitory action of this compound on the PI4K signaling pathway in Plasmodium.
Caption: Inhibition of Plasmodium PI4K by this compound.
Quantitative Data on Target Selectivity
The selectivity of this compound for the parasite's PI4K over the human ortholog is a key attribute, minimizing the potential for host toxicity. The following tables summarize the in vitro activity and cytotoxicity of this compound.
Table 1: In Vitro Activity of this compound against Plasmodium PI4K and Parasite Strains
| Target/Strain | Measurement | Value | Reference(s) |
| P. vivax PI4K (PvPI4K) | IC50 | 23 nM | [1][4] |
| P. falciparum NF54 | IC50 | 5.4 nM | [1] |
| P. falciparum K1 (multidrug-resistant) | IC50 | 4.7 nM | [1] |
| P. falciparum Clinical Isolates (Ivory Coast) | IC50 | 2 - 15 nM | [1] |
| P. falciparum Clinical Isolates (Papua, Indonesia) | Median IC50 | 29 nM | [1] |
| P. vivax Clinical Isolates (Papua, Indonesia) | Median IC50 | 14 nM | [1] |
Table 2: In Vitro Activity of this compound against Different Plasmodium Life Cycle Stages
| Life Cycle Stage | Measurement | Value | Reference(s) |
| Early-stage Gametocytes (Stages I-III) | IC50 | 134 nM | [1] |
| Late-stage Gametocytes (Stages IV-V) | IC50 | 66 nM | [1] |
| Dual-Gamete Formation | IC50 | ~80 nM | [1] |
| Transmission Blocking (SMFA) | IC50 | 96 nM | [1] |
| P. berghei Liver Stage Schizonts | IC50 | 0.92 nM | [1] |
| P. vivax Liver Stage Schizonts | IC50 | <100 nM | [1] |
| P. cynomolgi Liver Stage Schizonts | IC50 | <10 nM | [1] |
Table 3: Selectivity Profile of this compound against Human PI4Kβ and Mammalian Cell Lines
| Target/Cell Line | Measurement | Value | Selectivity Index (SI) vs. NF54 | Reference(s) |
| Human PI4Kβ | IC50 | 5.4 µM | >200-fold (vs. PvPI4K) | [1][4] |
| L6 (rat myoblast) | CC50 | 12 µM | >2,200 | [4] |
| CHO (Chinese hamster ovary) | CC50 | 17 µM | >3,100 | [4] |
| Vero (monkey kidney epithelial) | CC50 | 113 µM | >20,900 | [4] |
| HepG2 (human liver carcinoma) | CC50 | 13 µM | >2,400 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the target selectivity of this compound.
In Vitro Antiplasmodial Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Methodology:
-
This compound is serially diluted in a 96-well plate.
-
A culture of synchronized P. falciparum-infected red blood cells is added to each well.
-
The plate is incubated for 72 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, the cells are lysed to release parasite DNA.
-
SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Fluorescence is measured using a plate reader, which is proportional to the amount of parasite growth.
-
The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration. An alternative to SYBR Green I is the use of [³H]-hypoxanthine incorporation to assess parasite proliferation.
Mammalian Cell Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC50) of a compound against mammalian cell lines to assess its potential for host toxicity.
Caption: Workflow for the MTT-based cytotoxicity assay.
Methodology:
-
Mammalian cells (e.g., L6, CHO, Vero, HepG2) are seeded in 96-well plates and allowed to attach overnight.[4]
-
Serial dilutions of this compound are added to the wells.
-
The plates are incubated for a specified period (typically 24 to 72 hours).
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.[1]
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance of the solution is measured, which is proportional to the number of viable cells.
-
The CC50 value is determined by plotting the percentage of cell viability against the drug concentration. The AlamarBlue assay is another method used for assessing cytotoxicity.[1]
Gametocyte and Transmission-Blocking Assays
These assays evaluate the activity of this compound against the sexual stages of the parasite, which are responsible for transmission from humans to mosquitoes.
-
Gametocytocidal Assays: The activity against early and late-stage gametocytes is determined using luciferase reporter lines.[1] A decrease in luciferase activity indicates gametocyte killing.
-
Dual-Gamete Formation Assay (DGFA): This assay assesses the viability of mature male and female gametocytes by measuring their ability to form gametes.[1]
-
Standard Membrane Feeding Assay (SMFA): This is the gold standard for assessing transmission-blocking activity.[1] Mosquitoes are fed on infected blood containing the test compound through an artificial membrane. The number of oocysts that develop in the mosquito midgut is then counted and compared to a control group.
Caption: Workflow for the Standard Membrane Feeding Assay.
Conclusion
This compound is a potent inhibitor of Plasmodium PI4K, demonstrating excellent activity against multiple species and life cycle stages of the malaria parasite.[1][2][5] Crucially, it exhibits a high degree of selectivity for the parasite enzyme over its human counterpart, as evidenced by the significant difference between its antiplasmodial IC50 values and its cytotoxicity against mammalian cells.[1][4] This favorable selectivity profile, combined with its broad-spectrum antiplasmodial activity, underscores the potential of this compound as a preclinical candidate for the treatment and prevention of malaria.[1][6] The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. media.malariaworld.org [media.malariaworld.org]
UCT943: A Preclinical Profile of a Next-Generation Antimalarial Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the preclinical data for UCT943, a potent 2-aminopyrazine derivative and a next-generation inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K). This compound has emerged as a promising antimalarial candidate with activity across multiple stages of the parasite lifecycle, positioning it as a potential component of a single-exposure radical cure and prophylaxis (SERCaP) regimen.[1][2][3][4] This document summarizes the key in vitro and in vivo efficacy, pharmacokinetic properties, and mechanism of action, presenting the data in a structured format for researchers, scientists, and drug development professionals.
Executive Summary
This compound is an advanced preclinical candidate developed to improve upon the properties of the first-in-class PI4K inhibitor, MMV048.[2][3][4] Preclinical evaluation demonstrates that this compound exhibits superior potency against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum and Plasmodium vivax.[1][2] The compound displays a multi-stage activity profile, inhibiting the parasite in the asexual blood, liver, and transmission stages.[1][2] Favorable pharmacokinetic properties, including high permeability and solubility, translate to excellent in vivo efficacy in mouse models of malaria.[1][3][5] The predicted human dose is low, suggesting a potential for a single-dose curative treatment.[1][3][5]
In Vitro Activity
This compound demonstrates potent sub-nanomolar to low nanomolar activity against a range of P. falciparum strains and clinical isolates, as well as P. vivax. A key finding is its consistent potency across both drug-sensitive and multidrug-resistant parasite lines, indicating a low risk of cross-resistance with existing antimalarials.[1]
Asexual Blood Stage Activity
The half-maximal inhibitory concentrations (IC50) of this compound against various parasite strains are summarized below.
| Strain/Isolate | Species | Resistance Profile | This compound IC50 (nM) | Comparator MMV048 IC50 (nM) |
| NF54 | P. falciparum | Drug-Sensitive | 5.4 | ~27-32 |
| K1 | P. falciparum | Multidrug-Resistant | 4.7 | ~24-28 |
| Various | P. falciparum | Multidrug-Resistant Strains | 4 - 7 | Not broadly specified |
| Ivory Coast Clinical Isolates | P. falciparum | Field Isolates | 2 - 15 | Not specified |
| Indonesian Clinical Isolates | P. falciparum | Field Isolates (Median) | 29 | 202 |
| Indonesian Clinical Isolates | P. vivax | Field Isolates (Median) | 14 | 93 |
Data compiled from Brunschwig et al., 2018.[1]
Activity Across the Parasite Lifecycle
This compound shows potent activity against the liver and transmission stages of the parasite, which is crucial for preventing infection, relapse, and onward transmission.
| Parasite Stage | Species | Assay Type | This compound IC50 (nM) | Comparator MMV048 IC50 (nM) |
| Liver Stage Schizonts | P. berghei | Prophylactic | 0.92 | Not specified |
| Liver Stage Schizonts & Hypnozoites | P. vivax | Prophylactic | <100 | Not specified |
| Liver Stage Schizonts & Hypnozoites | P. cynomolgi | Prophylactic | <10 | Not specified |
| Transmission Blocking | P. falciparum | Gametocytocidal | Not specified | Not specified |
Data compiled from Brunschwig et al., 2018.[1]
Rate of Parasite Kill
In vitro parasite reduction ratio (PRR) assays characterize this compound as a slow-acting antimalarial, with a lag phase of approximately 48 hours before the onset of rapid parasite clearance. This profile is consistent with other PI4K inhibitors.[1][6]
| Strain | Assay | Metric | Value |
| 3D7 | Parasite Reduction Ratio (PRR) | Lag Phase | 48 hours |
| 3D7 | Parasite Reduction Ratio (PRR) | Log PRR at 10x EC50 | 2.5 |
Data compiled from Brunschwig et al., 2018.[1][6]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel and validated antimalarial drug target.[2][3][4][7]
Target Specificity and Selectivity
This compound is a potent inhibitor of the parasite PI4K enzyme and demonstrates high selectivity for the parasite kinase over the human ortholog, PI4Kβ. This selectivity is a critical factor in the preclinical safety profile of the compound.
| Target Enzyme | IC50 (nM) |
| P. vivax PI4K (PvPI4K) | 23 |
| Human PI4Kβ | 5400 |
Data compiled from MedChemExpress and Brunschwig et al., 2018.[8][9]
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound.
In Vivo Efficacy
This compound has demonstrated high efficacy in murine models of malaria, showing significant parasite reduction and cure at low doses.
| Mouse Model | Metric | This compound Dose (mg/kg, p.o.) | Outcome |
| P. berghei | Efficacy | 10 | >99.9% parasitemia reduction, 100% cure, >30 mean survival days |
| P. berghei | Efficacy | 3 | 99% parasitemia reduction, no complete cure, 10 days mean survival |
| P. berghei | Potency | ED90 | 1.0 |
| P. falciparum (NSG mice) | Potency | ED90 | 0.25 |
Data compiled from Brunschwig et al., 2018 and MedChemExpress.[1][8]
Pharmacokinetics and Drug Metabolism (DMPK)
This compound exhibits a favorable pharmacokinetic profile across multiple preclinical species, characterized by high permeability, good aqueous solubility, and low to moderate clearance.[1][3][5] These properties contribute to sustained plasma exposure and high bioavailability.[1][3][5]
| Parameter | Mouse | Rat | Dog | Monkey |
| Clearance (CLb) | Low | Low | Low | Very Low |
| Volume of Distribution (Vss) | High (7.1-13.1 L/kg across species) | High | High | High |
| Bioavailability | High | High | High | High |
Data compiled from Brunschwig et al., 2018 and ResearchGate.[1][6]
The predicted human dose for a curative single administration is low, estimated to be in the range of 50 to 80 mg.[1][3][5]
Experimental Protocols
In Vitro Asexual Blood Stage Assay
The potency of this compound against asexual blood-stage P. falciparum was determined using the [3H]hypoxanthine incorporation assay.[4]
Caption: Workflow for the in vitro asexual blood stage assay.
In Vivo Efficacy in P. berghei Mouse Model
The in vivo efficacy was assessed in a P. berghei-infected mouse model, often referred to as the 4-day suppressive test.
Caption: Workflow for the in vivo efficacy study in the P. berghei model.
Conclusion
The preclinical data for this compound strongly support its continued development as a next-generation antimalarial. Its high potency against a wide range of drug-resistant parasite strains, multi-stage activity, and favorable DMPK profile are key attributes.[1][2][3][4][5] The data suggest that this compound has the potential to be a component of a single-exposure treatment regimen that not only cures the disease but also prevents its transmission and protects against new infections.[1][3][4][5] These promising preclinical findings warrant further investigation in clinical trials.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of UCT943: A Next-Generation Antimalarial Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UCT943 is a next-generation 2-aminopyrazine derivative antimalarial candidate that targets Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development.[1][2][3] Developed as a successor to the first-generation PI4K inhibitor MMV048, this compound exhibits enhanced potency, improved solubility, and a promising preclinical profile for the treatment, prevention, and transmission-blocking of malaria.[4][5] This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.
Discovery and Rationale
The emergence of drug-resistant Plasmodium strains necessitated the discovery of novel antimalarial agents with new mechanisms of action.[6] The 2-aminopyridine MMV048 was the first inhibitor of Plasmodium PI4K to enter clinical development, validating this enzyme as a promising drug target.[3][6] However, the development of next-generation inhibitors with improved properties was a key objective.
This compound was identified through a lead optimization program led by the University of Cape Town (UCT)'s Drug Discovery and Development Centre (H3D) in collaboration with the Medicines for Malaria Venture (MMV).[4][7] The goal was to improve upon the physiochemical and pharmacological properties of MMV048.[4] this compound, a 2-aminopyrazine, emerged as a promising candidate with enhanced solubility and greater potency against various stages of the parasite life cycle.[4][5] It was selected as a preclinical candidate in 2016 by MMV's Expert Scientific Advisory Committee.[4]
Mechanism of Action
This compound exerts its antiplasmodial activity by inhibiting Plasmodium falciparum PI4K (PfPI4K).[8] This kinase is essential for the intracellular development of the malaria parasite at all stages of its life cycle.[4][6] By inhibiting PfPI4K, this compound disrupts critical cellular processes within the parasite, leading to its death.[9]
Preclinical Data
In Vitro Activity
This compound demonstrates potent activity against multiple strains of P. falciparum and P. vivax, including drug-resistant clinical isolates.[2][5] It is also active against various stages of the parasite life cycle, including asexual blood stages, gametocytes, and liver stages.[1][5]
Table 1: In Vitro Antiplasmodial Activity of this compound
| Parameter | P. falciparum (NF54) | P. falciparum (K1) | P. vivax (Clinical Isolates) | P. falciparum Gametocytes (Early Stage) | P. falciparum Gametocytes (Late Stage) | Reference |
| IC₅₀ (nM) | 5.4 | 4.7 | 14 (median) | 134 | 66 | [1][6] |
Table 2: In Vitro Enzymatic and Cytotoxicity Profile of this compound
| Parameter | Value | Reference |
| PvPI4K IC₅₀ | 23 nM | [10] |
| Human PI4Kβ IC₅₀ | 5.4 µM | [10] |
| Selectivity (Human/PvPI4K) | >200-fold | [10] |
| Cytotoxicity (L6 cells) CC₅₀ | 12 µM | [10] |
| Cytotoxicity (CHO cells) CC₅₀ | 17 µM | [10] |
| Cytotoxicity (Vero cells) CC₅₀ | 113 µM | [10] |
| Cytotoxicity (HepG2 cells) CC₅₀ | 13 µM | [10] |
In Vivo Efficacy
This compound has demonstrated high efficacy in murine models of malaria.[1][3]
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Model | Dose (mg/kg, p.o.) | Efficacy | Reference |
| P. berghei | 10 | >99.9% parasitemia reduction, cured all mice | [10] |
| P. berghei | 3 | 99% parasitemia reduction | [10] |
| P. falciparum (NSG mice) | 1.0 (ED₉₀) | 90% effective dose | [10] |
| P. berghei | 1.0 (ED₉₀) | 90% effective dose | [10] |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including high passive permeability, high aqueous solubility, and low to moderate in vivo intrinsic clearance, leading to sustained exposure and high bioavailability in preclinical species.[1][2][3] The predicted human curative single dose is estimated to be between 50 and 80 mg.[1][3][5]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
A detailed protocol for determining the in vitro antiplasmodial activity of compounds like this compound typically involves the following steps:
-
Parasite Culture : P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Compound Preparation : this compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.
-
Assay Plate Preparation : The serially diluted compound is added to 96-well microtiter plates.
-
Parasite Addition : Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
Incubation : Plates are incubated for 72 hours under standard culture conditions.
-
Growth Measurement : Parasite growth is quantified using a DNA-intercalating dye such as SYBR Green I. Fluorescence is measured using a microplate reader.
-
Data Analysis : The 50% inhibitory concentration (IC₅₀) is determined by fitting the fluorescence data to a sigmoidal dose-response curve.
In Vivo Efficacy in a Mouse Model
The P. berghei mouse model is a common preliminary screen for antimalarial compounds:
-
Infection : Mice are infected intravenously with P. berghei-infected erythrocytes.
-
Treatment : this compound is administered orally once daily for four consecutive days, starting 24 hours post-infection.
-
Monitoring : Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Efficacy Determination : The reduction in parasitemia compared to a vehicle-treated control group is calculated. The 90% effective dose (ED₉₀) is determined from the dose-response relationship.
Development Lineage and Future Outlook
This compound was developed as a next-generation inhibitor following the clinical development of MMV048.[1][3] While both compounds target PfPI4K, this compound was optimized for improved potency and solubility.[4]
The preclinical data for this compound are highly promising, suggesting its potential as part of a single-exposure radical cure and prophylaxis (SERCaP) for malaria.[1][2][3] Further development, including formal preclinical safety and toxicity assessments, will determine its progression into first-in-human studies.[4] The development of this compound and other PI4K inhibitors represents a significant advancement in the fight against malaria, offering a novel mechanism of action to combat drug-resistant parasites.[11]
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UCT-H3D, MMV and international partners identify second potent antimalarial candidate | Medicines for Malaria Venture [mmv.org]
- 8. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.asm.org [journals.asm.org]
UCT943: A Technical Whitepaper on its Efficacy Against Asexual Blood Stage Development of Malaria Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCT943 has emerged as a potent next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for parasite survival.[1][2][3] This compound demonstrates significant activity against the asexual blood stages of the parasite, the lifecycle phase responsible for the clinical manifestations of malaria.[1][2][3] Developed as a successor to the first-in-class PfPI4K inhibitor MMV048, this compound exhibits improved potency and developability characteristics, positioning it as a promising candidate for future antimalarial therapies.[4][5] This technical guide provides an in-depth analysis of this compound's effect on the asexual blood stage development of malaria parasites, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Quantitative Analysis of Antiplasmodial Activity
This compound demonstrates potent inhibitory activity against various strains of P. falciparum and other Plasmodium species. The following tables summarize the key in vitro efficacy data for this compound, facilitating a comparative analysis of its performance.
Table 1: In Vitro Activity of this compound against Asexual Blood Stages of Plasmodium Species
| Parasite Species & Strain | IC50 (nM) | Reference Compound (MMV048) IC50 (nM) | Fold Improvement |
| P. falciparum NF54 | 5.4 | ~30 | ~5.6x |
| P. falciparum K1 | 4.7 | ~28 | ~6.0x |
| P. falciparum Dd2 | 2.2 | Not Reported | - |
| P. falciparum (Ivorian clinical isolates) | 2 - 15 | Not Reported | - |
| P. falciparum (Indonesian clinical isolates) | 29 (median) | 202 (median) | ~7.0x |
| P. vivax (Indonesian clinical isolates) | 14 (median) | 93 (median) | ~6.6x |
Data compiled from Brunschwig et al., 2018.[1][3]
Table 2: Activity of this compound Across Different P. falciparum Lifecycle Stages
| Parasite Stage | IC50 (nM) |
| Asexual Blood Stages (NF54) | 5.4 |
| Early-stage Gametocytes (I-III) | 134 |
| Late-stage Gametocytes (IV-V) | 66 |
| Gamete Formation (male and female) | ~80 |
| Transmission Blocking (SMFA) | 96 |
| Liver Stage Schizonts (P. berghei) | 0.92 |
Data compiled from Brunschwig et al., 2018.[3][6]
Mechanism of Action: PfPI4K Inhibition
This compound exerts its antiplasmodial effect by targeting and inhibiting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][3] This enzyme plays a crucial role in the parasite's intracellular development by catalyzing the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid involved in vesicular trafficking and membrane dynamics.[7] Inhibition of PfPI4K disrupts these essential processes, leading to parasite death.
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound against the asexual blood stages of P. falciparum.
In Vitro Culture of Plasmodium falciparum
A continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for drug sensitivity testing.
Materials:
-
P. falciparum strain (e.g., NF54, K1)
-
Human erythrocytes (O+), washed
-
Complete parasite culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax II)
-
Incubator with a controlled gas environment (5% CO2, 5% O2, 90% N2) at 37°C
-
Sterile culture flasks and centrifuge tubes
Procedure:
-
Maintain parasite cultures in sealed flasks at a 5% hematocrit in complete culture medium.
-
Incubate at 37°C in a humidified, low-oxygen gas mixture.
-
Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.
-
Subculture the parasites every 2-3 days by diluting with fresh erythrocytes and complete medium to maintain a parasitemia between 1-5%.
-
For synchronized cultures, treat the parasite culture with 5% D-sorbitol to lyse mature stages, leaving only ring-stage parasites.[8]
In Vitro Drug Sensitivity Assay (SYBR Green I-based)
This assay is a high-throughput method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound serially diluted in complete culture medium
-
96-well microplates
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Add 100 µL of the synchronized parasite culture to each well of a 96-well plate.
-
Add 100 µL of the serially diluted this compound to the wells. Include drug-free and uninfected erythrocyte controls.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Parasite Reduction Ratio (PRR) Assay
The PRR assay assesses the rate of parasite killing over time following drug exposure.
Materials:
-
Synchronized P. falciparum culture
-
This compound at a fixed concentration (e.g., 10x IC50)
-
96-well plates
-
Complete culture medium
Procedure:
-
Expose a synchronized parasite culture to this compound.
-
At various time points (e.g., 24, 48, 72, 96 hours), take an aliquot of the culture and wash thoroughly to remove the drug.
-
Perform a limiting dilution of the washed parasites in a 96-well plate with fresh erythrocytes and medium.
-
Incubate the plates for 14-21 days to allow for parasite regrowth.
-
Determine the number of viable parasites at each time point by observing the highest dilution at which parasite growth occurs.
-
Calculate the parasite reduction ratio, which is the fold-decrease in viable parasites per 48-hour period.[2][9]
Caption: A representative experimental workflow for assessing antimalarial activity.
Conclusion
This compound is a highly potent inhibitor of P. falciparum with superior activity against asexual blood stages compared to its predecessor, MMV048.[1][2][3] Its mechanism of action, the inhibition of PfPI4K, represents a valuable and validated target for antimalarial drug development.[1][3][10] The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the advancement of novel antimalarial therapies. The potent, multi-stage activity of this compound underscores its potential as a component of future combination therapies aimed at treating and ultimately eradicating malaria.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. malariaresearch.eu [malariaresearch.eu]
- 6. In vitro culture of Plasmodium falciparum [bio-protocol.org]
- 7. embopress.org [embopress.org]
- 8. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 9. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 10. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
UCT943: A Technical Guide to its Potential for Single-Exposure Radical Cure and Prophylaxis of Malaria
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCT943, a novel 2-aminopyrazine derivative, has emerged as a promising next-generation preclinical candidate for the treatment and prevention of malaria. As an inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development, this compound exhibits potent activity against multiple stages of the Plasmodium falciparum and Plasmodium vivax life cycles.[1][2] Preclinical data indicate its potential to be a component of a single-exposure radical cure and prophylaxis (SERCaP) regimen, addressing the critical need for simplified and effective antimalarial therapies.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and detailed experimental methodologies.
Introduction
Malaria remains a significant global health burden, with the emergence and spread of drug-resistant Plasmodium parasites posing a continuous threat. The development of new antimalarial agents with novel mechanisms of action is a critical priority. This compound is a second-generation PI4K inhibitor, optimized from the clinical candidate MMV048, to improve upon key properties such as solubility and potency across the parasite life cycle.[2][5] Its multifaceted activity against asexual blood stages, gametocytes, and liver stages, including hypnozoites, underscores its potential as a single-dose curative and prophylactic agent.[1][3]
Mechanism of Action: Targeting Plasmodium PI4K
This compound exerts its antiplasmodial activity through the specific inhibition of the Plasmodium phosphatidylinositol 4-kinase (PI4K).[1] This enzyme plays a vital role in the parasite's intracellular development and trafficking of proteins to the host cell.
The PI4K Signaling Pathway in Plasmodium
The precise PI4K signaling pathway in Plasmodium is an area of active research. However, it is understood that PI4K is essential for the generation of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid. PI4P is involved in regulating vesicular trafficking, protein secretion, and maintaining the integrity of the parasitophorous vacuole membrane. Inhibition of PI4K disrupts these essential processes, leading to parasite death.
Preclinical Data
This compound has demonstrated significant promise in a range of preclinical studies, showcasing its potent and broad-spectrum antiplasmodial activity.
In Vitro Activity
This compound exhibits potent nanomolar activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[1] It is also active against various stages of the parasite life cycle, including those responsible for transmission and relapse.
| Parameter | Strain/Stage | IC50 (nM) | Reference |
| Asexual Blood Stage | P. falciparum NF54 | 5.4 | [1] |
| P. falciparum K1 | 4.7 | [1] | |
| P. falciparum (multidrug-resistant strains) | 4-7 | [1] | |
| P. vivax (clinical isolates) | 14 (median) | [1] | |
| Gametocytes | P. falciparum (early stage) | 134 | [1] |
| P. falciparum (late stage) | 66 | [1] | |
| Transmission Blocking | P. falciparum (SMFA) | 96 | [3] |
| Liver Stage | P. berghei | 0.92 | [1] |
| P. vivax (schizonts) | <100 | [3] | |
| P. vivax (hypnozoites) | <100 | [3] | |
| P. cynomolgi (schizonts) | <10 | [3] | |
| P. cynomolgi (hypnozoites) | <10 | [3] | |
| Enzymatic Inhibition | P. vivax PI4K (PvPI4K) | 23 | [1] |
| Selectivity | Human PI4Kβ | 5400 | [1] |
Table 1: In Vitro Activity of this compound
In Vivo Efficacy
In vivo studies in mouse models of malaria have confirmed the potent antiplasmodial activity of this compound.
| Model | Parameter | Value (mg/kg) | Reference |
| P. berghei mouse model | ED90 | 1.0 | [1] |
| Humanized P. falciparum NOD-scid IL-2Rγnull mouse model | ED90 | 0.25 | [1] |
Table 2: In Vivo Efficacy of this compound
Pharmacokinetics
Pharmacokinetic studies in preclinical species have shown that this compound possesses favorable properties for a single-dose regimen, including high bioavailability and sustained exposure.[1]
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) | Reference |
| Mouse | 18 | 2.6 | 2.0 | 69 | [1] |
| Rat | 11 | 2.1 | 2.7 | 81 | [1] |
| Dog | 4.1 | 1.9 | 6.5 | 100 | [1] |
| Monkey | 1.5 | 1.1 | 10.1 | 100 | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
The predicted human dose for a curative single administration, based on monkey and dog pharmacokinetics, is estimated to be between 50 and 80 mg.[1][2]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Assays
-
Parasite Strains: P. falciparum strains (e.g., NF54, K1) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 50 µg/mL hypoxanthine.
-
Culture Conditions: Cultures are maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronization: To obtain a synchronous culture of ring-stage parasites, cultures are treated with 5% D-sorbitol for 10 minutes at 37°C. This lyses the mature trophozoites and schizonts, leaving the ring-stage parasites intact.
-
Principle: This assay measures the incorporation of radiolabeled hypoxanthine by the parasite as an indicator of growth and replication.
-
Procedure:
-
Asynchronous or synchronous ring-stage parasite cultures (0.5% parasitemia, 2.5% hematocrit) are seeded in 96-well plates containing serial dilutions of this compound.
-
Plates are incubated for 24 hours at 37°C.
-
[³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
The plates are frozen to lyse the cells, and the DNA is harvested onto filter mats.
-
The radioactivity incorporated into the parasite DNA is measured using a scintillation counter.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Assays
-
Infection: Swiss Webster or BALB/c mice are infected intravenously with 1 x 10⁵ P. berghei-infected red blood cells.
-
Treatment: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) and administered orally once daily for four consecutive days, starting 24 hours post-infection.
-
Parasitemia Determination: Thin blood smears are prepared from tail blood on day 4 post-infection, stained with Giemsa, and parasitemia is determined by microscopic examination of at least 1,000 red blood cells.
-
Efficacy Calculation: The ED₉₀ (the dose required to suppress parasitemia by 90% compared to the vehicle-treated control group) is calculated.
-
Humanization: NSG mice are engrafted with human red blood cells to support the growth of P. falciparum.
-
Infection: Mice are infected intravenously with P. falciparum-infected human red blood cells.
-
Treatment and Parasitemia Determination: The treatment and determination of parasitemia follow a similar protocol to the P. berghei model, with adjustments for the slower growth rate of P. falciparum in this model.
Conclusion
This compound represents a significant advancement in the pursuit of novel antimalarial therapies. Its potent, multi-stage activity, favorable pharmacokinetic profile, and potential for single-dose administration position it as a strong candidate for a SERCaP regimen.[1][3] Further clinical development is warranted to fully evaluate its efficacy and safety in humans. The comprehensive preclinical data and established experimental protocols outlined in this guide provide a solid foundation for future research and development efforts aimed at combating malaria.
References
Methodological & Application
Application Notes and Protocols for Testing UCT943 Efficacy in In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCT943 is a potent and selective inhibitor of phosphatidylinositol 4-kinase (PI4K), initially developed as a next-generation anti-malarial candidate. Emerging research has highlighted the critical role of PI4K signaling in various cancers, positioning it as a promising therapeutic target. Alterations in PI4K expression can modulate key oncogenic pathways, including the PI3K/Akt pathway, impacting cell proliferation, survival, and chemoresistance.[1][2] These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound as a potential anti-cancer agent using established in vitro assays.
Rationale for Targeting PI4K in Cancer
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a crucial precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), a key substrate for the oncogenic PI3K/Akt pathway.[3][4] Dysregulation of PI4K activity has been implicated in several cancers, including breast, liver, and lung cancer.[2][5][6] Specifically, the PI4KIIIβ isoform has been shown to be highly expressed in some breast tumors and to activate Akt signaling.[6] Inhibition of PI4K can, therefore, disrupt downstream oncogenic signaling, leading to reduced tumor cell growth and induction of apoptosis.[2][3]
Recommended Cancer Cell Lines
The selection of appropriate cancer cell lines is critical for evaluating the efficacy of this compound. Based on the known role of PI4K in cancer, the following cell lines are recommended for initial screening:
| Cancer Type | Cell Line | Key Characteristics |
| Breast Cancer | MDA-MB-231 | Triple-negative breast cancer; PI4K knockdown induces apoptosis.[7] |
| BT-549 | Triple-negative breast cancer; PI4KIIIβ expression regulates Akt activity.[6] | |
| MCF-7 | Estrogen receptor-positive; often used in PI3K pathway studies. | |
| Lung Cancer | A549 | Non-small cell lung cancer; PI4KIIIβ is a therapeutic target in 1q-amplified lung adenocarcinoma.[5] |
| H1299 | Non-small cell lung cancer; suitable for studying PI4KIIIβ overexpression.[5] | |
| Prostate Cancer | PC3 | Androgen-independent; PI4KA is implicated in bone metastasis.[8] |
| C4-2B | Androgen-independent, bone metastatic; PI4KA knockdown inhibits invasion.[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][10]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 100 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer.[1][11]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1][12]
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | |||
| This compound (IC50/2) | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at 4°C.[13][14]
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[2][13]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (IC50/2) | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
In Vitro PI4K Kinase Assay
This biochemical assay directly measures the inhibitory effect of this compound on PI4K activity.
Protocol (Example using a bioluminescent assay):
-
Perform the kinase reaction in a 96-well plate containing recombinant human PI4KIIIβ, phosphatidylinositol (PI) substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
After incubation, add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.[15][16]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15][17]
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the IC50 of this compound for PI4K inhibition.
Data Presentation:
| This compound Concentration (nM) | Luminescence Signal (RLU) | % PI4K Activity |
| 0 (No Inhibitor) | 100 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 |
Signaling Pathways and Experimental Workflows
PI4K Signaling Pathway in Cancer
Caption: PI4K signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for in vitro evaluation of this compound efficacy.
Conclusion
These application notes provide a framework for the initial in vitro evaluation of this compound as a potential anti-cancer therapeutic. The described protocols for assessing cell viability, apoptosis, cell cycle, and target engagement will enable researchers to characterize the cellular effects of this compound and provide a foundation for further preclinical development. The provided diagrams offer a visual representation of the targeted signaling pathway and the experimental workflow to guide the research process.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. The Hidden Conundrum of Phosphoinositide Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adaptor proteins mediate CXCR4 and PI4KA crosstalk in prostate cancer cells and the significance of PI4KA in bone tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for U.C.T943 in P. berghei Mouse Models of Malaria
Audience: Researchers, scientists, and drug development professionals.
Introduction
UCT943 is a next-generation 2-aminopyrazine derivative that acts as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for the parasite's lifecycle.[1] This compound has demonstrated significant activity against multiple stages of the malaria parasite, including the asexual blood stages, transmission stages, and liver stages.[1][2] In preclinical studies, this compound has shown high efficacy in in vivo mouse models of malaria, including those using Plasmodium berghei.[1][2][3][4][5] These application notes provide detailed protocols and data for the use of this compound in P. berghei-infected mouse models, intended to guide researchers in the evaluation of this and similar antimalarial compounds.
Mechanism of Action: Inhibition of Plasmodium PI4K
This compound exerts its antimalarial effect by targeting the Plasmodium phosphatidylinositol 4-kinase (PI4K).[1] This enzyme is vital for the parasite's intracellular development and is involved in key cellular processes such as membrane trafficking and signal transduction.[6] Inhibition of PI4K disrupts the synthesis of phosphatidylinositol 4-phosphate (PI4P), a lipid molecule essential for these processes.[6] This disruption ultimately hinders parasite replication and survival within the host.[6]
Downstream of PI4K, one of the key affected pathways involves the regulation of phospholipid biosynthesis. PI4K-generated phosphoinositides are crucial for the correct localization and activity of other kinases, such as PfCDPK7. Disruption of this signaling cascade has been shown to impair the synthesis of essential membrane components like phosphatidylcholine (PC), leading to parasite death.
Quantitative Data from In Vivo Efficacy Studies
The following tables summarize the quantitative data from preclinical studies of this compound in P. berghei mouse models.
Table 1: In Vivo Efficacy of this compound in P. berghei Infected Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Regimen | Parasitemia Reduction (%) | Mean Survival Days (MSD) | Outcome |
| This compound | 10 | Oral (p.o.) | Daily for 4 days | >99.9 | >30 | Cure |
| This compound | 3 | Oral (p.o.) | Daily for 4 days | 99 | 10 | No complete cure |
| Vehicle Control | N/A | Oral (p.o.) | Daily for 4 days | 0 | Not reported (typically 6-8 days) | Death |
Data sourced from MedChemExpress and related publications.[3]
Table 2: Effective Dose of this compound in P. berghei Mouse Model
| Parameter | Value | Administration Route |
| ED₉₀ (90% Effective Dose) | 1.0 mg/kg | Oral (p.o.) |
Data sourced from MedChemExpress.[3]
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice, based on a commonly used vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
0.9% Saline solution, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure for Preparing 20% (w/v) SBE-β-CD in Saline:
-
Prepare a 0.9% saline solution by dissolving 0.9 g of NaCl in 100 mL of distilled water and ensure the solution is clear.[7][8]
-
Dissolve the 2 g of SBE-β-CD in the 0.9% saline solution to a final volume of 10 mL.[7][8]
-
To aid dissolution, the mixture can be subjected to ultrasonication (20-40 kHz, 30-second pulses, repeated 3 times) or heated to approximately 37°C for 30 minutes with vortexing.[8]
-
If any precipitation is observed, the solution can be warmed to 37°C and vortexed before use.[8] It is recommended to store the 20% SBE-β-CD solution at 4°C for no longer than one week.
Procedure for Preparing this compound Dosing Solution (10% DMSO / 90% (20% SBE-β-CD in Saline)):
-
First, prepare a stock solution of this compound in 100% DMSO at a concentration 10 times higher than the final desired concentration.
-
To prepare the final dosing solution, add 1 part of the this compound DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline vehicle.
-
Vortex the solution thoroughly to ensure it is a clear and homogenous solution.
-
Prepare the formulation fresh daily before administration to the animals.
In Vivo Efficacy Study in P. berghei Infected Mice (4-Day Suppressive Test)
This protocol is a standard model for assessing the in vivo efficacy of antimalarial compounds against the blood stages of P. berghei.
Materials and Animals:
-
Female Swiss Webster or BALB/c mice (6-8 weeks old, 20-25 g)
-
Plasmodium berghei (e.g., ANKA strain), chloroquine-sensitive
-
Donor mice infected with P. berghei
-
This compound formulation
-
Vehicle control (10% DMSO / 90% (20% SBE-β-CD in Saline))
-
Standard positive control (e.g., Chloroquine at 20 mg/kg)
-
Alsever's solution or heparin
-
Giemsa stain
-
Microscope with oil immersion lens
-
Oral gavage needles
Experimental Workflow:
Procedure:
-
Parasite Preparation and Infection:
-
Maintain a passage of P. berghei in donor mice.
-
On the day of infection, collect blood from a donor mouse with a rising parasitemia (typically 20-30%) via cardiac puncture into a tube containing an anticoagulant (e.g., Alsever's solution or heparin).
-
Dilute the parasitized red blood cells (pRBCs) with 0.9% saline to a concentration of 1x10⁸ pRBCs/mL.
-
Infect naive mice intraperitoneally (i.p.) with 0.1 mL of the diluted pRBCs, resulting in an inoculum of 1x10⁷ pRBCs per mouse.
-
-
Animal Grouping and Treatment:
-
Randomly assign the infected mice to different treatment groups (n=5 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (3 mg/kg)
-
Group 3: this compound (10 mg/kg)
-
Group 4: Positive control (e.g., Chloroquine)
-
-
Approximately 2-4 hours post-infection (Day 0), begin treatment.
-
Administer the assigned treatment orally via gavage once daily for four consecutive days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4, 24 hours after the last dose, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of pRBCs per 1,000 total red blood cells under a microscope.
-
Calculate the average percentage of parasitemia for each group.
-
The percentage of parasitemia suppression can be calculated using the following formula: % Suppression = [ (Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control ] * 100
-
-
Monitoring Survival:
-
Monitor the mice daily for signs of morbidity and mortality for up to 30 days post-infection.
-
Record the day of death for each mouse.
-
Calculate the Mean Survival Days (MSD) for each group.
-
Conclusion
This compound is a highly effective PI4K inhibitor with potent antimalarial activity in P. berghei mouse models. The provided protocols offer a framework for the in vivo evaluation of this compound and other novel antimalarial compounds. The high oral bioavailability and efficacy at low doses make this compound a promising candidate for further development in the fight against malaria.[1][2][3][5]
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a next generation Plasmodium falciparum PI4K inhibitor preclinical candidate for the treatment of malaria - UCL Discovery [discovery.ucl.ac.uk]
- 5. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Assessing UCT943 Activity Against Plasmodium falciparum Gametocytes
Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.
Introduction:
UCT943 is a next-generation preclinical candidate for the treatment of malaria, acting as a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K).[1][2][3] A critical attribute of a novel antimalarial agent is its ability to block the transmission of the parasite from humans to mosquitoes, which requires activity against the sexual stages of the parasite, the gametocytes. This compound has demonstrated potent activity against both early and late-stage gametocytes, inhibiting gamete formation and ultimately blocking transmission.[1] These application notes provide detailed methodologies for assessing the in vitro activity of this compound against P. falciparum gametocytes, enabling researchers to evaluate its transmission-blocking potential.
Data Presentation
The following tables summarize the reported in vitro activity of this compound against various stages of the P. falciparum life cycle, with a focus on gametocytes. This data is compiled from preclinical studies and provides a benchmark for experimental outcomes.
Table 1: In Vitro Potency of this compound against P. falciparum Gametocytes
| Assay Type | Parasite Stage | IC50 (nM) | Reference Compound (MMV048) IC50 (nM) |
| Gametocyte Viability Assay | Early-stage (I-III) | 134 | - |
| Gametocyte Viability Assay | Late-stage (IV-V) | 66 | - |
| Dual-Gamete Formation Assay (DGFA) | Mature Gametes | ≈80 | - |
| Standard Membrane Feeding Assay (SMFA) | Transmission (Oocyst formation) | 96 | Equivalent |
Data sourced from reference[1].
Table 2: Comparative Asexual Blood Stage Activity of this compound
| P. falciparum Strain | This compound IC50 (nM) | MMV048 IC50 (nM) |
| NF54 | 5.4 | ~27-32 |
| K1 (multidrug-resistant) | 4.7 | ~28-29 |
Data sourced from reference[1].
Experimental Protocols
Detailed protocols for the key assays used to determine the gametocytocidal and transmission-blocking activity of this compound are provided below.
Protocol 1: Luciferase-Based Gametocyte Viability Assay
This assay is a high-throughput method to assess the viability of late-stage (P. falciparum) gametocytes after drug treatment.[4] It utilizes a transgenic parasite line expressing a luciferase reporter gene, where the luminescence signal is proportional to the number of viable gametocytes.
Materials:
-
P. falciparum NF54 strain expressing luciferase under a gametocyte-specific promoter (e.g., NF54Pfs16).[4]
-
Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum).
-
This compound and control compounds (e.g., puromycin as a positive control, DMSO as a negative control).
-
96-well white microplates.
-
Luciferase assay substrate (e.g., Steadylite).
-
Luminometer.
Procedure:
-
Gametocyte Culture: Induce gametocytogenesis in the P. falciparum luciferase reporter line. Culture for 11-12 days to obtain mature stage IV and V gametocytes.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.4%.[4]
-
Assay Setup:
-
Seed the mature gametocytes into 96-well white microplates at a density that gives a linear luciferase signal (e.g., up to 100,000 gametocytes/well).[4]
-
Add the diluted this compound and control compounds to the wells.
-
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[4]
-
Luminescence Reading:
-
Add the luciferase substrate to each well.
-
Incubate for 1 hour at room temperature.
-
Measure the luminescence using a luminometer.[4]
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model.
Protocol 2: Dual-Gamete Formation Assay (DGFA)
The DGFA assesses the functional viability of both male and female mature stage V gametocytes by measuring their ability to form gametes in vitro.[5] This assay provides a more direct measure of transmission-blocking potential than simple viability assays.
Materials:
-
Mature stage V P. falciparum gametocytes.
-
Gametocyte activation solution (e.g., RPMI-1640, pH 8.0, containing xanthurenic acid).
-
This compound and control compounds.
-
Fluorescent antibodies or dyes to distinguish male and female gametes (optional, for more detailed analysis).
-
Microscope with appropriate filters.
Procedure:
-
Gametocyte Preparation: Purify mature stage V gametocytes from culture.
-
Drug Treatment: Incubate the purified gametocytes with various concentrations of this compound for a defined period (e.g., 24-48 hours).
-
Gamete Formation Induction:
-
Wash the gametocytes to remove the drug.
-
Resuspend the gametocytes in the gametocyte activation solution.
-
Incubate for 15-20 minutes at room temperature to induce gamete formation.
-
-
Quantification:
-
Observe and count the number of exflagellating male gametes (releasing microgametes) and emergent female gametes under a microscope.
-
Alternatively, use specific markers and flow cytometry for higher throughput analysis.
-
-
Data Analysis: Determine the IC50 for the inhibition of both male and female gamete formation.
Protocol 3: Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for evaluating the transmission-blocking activity of a compound.[6][7][8] It assesses the ability of gametocytes treated with a compound to infect mosquitoes and develop into oocysts.
Materials:
-
Mature stage V P. falciparum gametocytes.
-
This compound and control compounds.
-
Human blood and serum.
-
Anopheles mosquitoes (e.g., Anopheles gambiae).[9]
-
Membrane feeding apparatus with a water jacket to maintain 37°C.[7][9]
-
Microscope.
Procedure:
-
Gametocyte and Compound Preparation:
-
Prepare a mixture of mature gametocytes, human red blood cells, and human serum.
-
Add this compound or control compounds to the gametocyte mixture.
-
-
Mosquito Feeding:
-
Post-Feeding Maintenance:
-
Oocyst Counting:
-
Data Analysis:
-
Determine the percentage inhibition of oocyst formation in the this compound-treated group compared to the control group.
-
Calculate the IC50 for transmission-blocking activity.
-
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound via inhibition of Plasmodium PI4K.
Experimental Workflow
The diagram below outlines the general workflow for assessing the anti-gametocyte activity of a compound like this compound.
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [app.jove.com]
- 8. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 9. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for U.C.T943 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCT943 is a potent, next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for parasite development.[1][2][3] This document provides detailed application notes and protocols for the experimental use of this compound, focusing on its solubility characteristics and formulation for both in vitro and in vivo studies. The provided information is intended to facilitate rigorous and reproducible research in the field of antimalarial drug discovery.
Physicochemical Properties and Solubility
This compound exhibits significantly improved solubility compared to its predecessor, MMV048, which is a key attribute for its development as a potential antimalarial candidate.[4] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀F₃N₅O | [5] |
| Molecular Weight | 427.42 g/mol | [5] |
| pKa | 7.5 | [6] |
| LogD (pH 7.4) | -0.27 | [7] |
| DMSO Solubility | ≥ 250 mg/mL (584.90 mM) | [5] |
| Aqueous Solubility | pH-dependent, higher solubility at pH < 7.5 | [7] |
Table 1: Physicochemical Properties of this compound.
Solubility Profile
This compound is a weak base, and its aqueous solubility is pH-dependent.[7] Higher solubility is observed at pH values below its pKa of 7.5.[6] The compound demonstrates high solubility in Fasted State Simulated Intestinal Fluid (FaSSIF).[7] In organic solvents, this compound is highly soluble in dimethyl sulfoxide (DMSO).[5] For in vitro assays, stock solutions are typically prepared in DMSO. It is crucial to use freshly opened, anhydrous DMSO as the solvent is hygroscopic, which can impact solubility.[5]
In Vitro Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If precipitation is observed, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Method)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against the asexual blood stages of P. falciparum. This protocol is based on the well-established [³H]-hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis.[8][9][10][11]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, etc.)
-
This compound stock solution in DMSO
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator (37°C)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Add synchronized ring-stage P. falciparum culture to each well at a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
Include parasite-free red blood cells as a negative control and parasites treated with a known antimalarial (e.g., chloroquine) as a positive control.
-
Incubate the plates for 24 hours at 37°C in a humidified, gassed incubator.[11][12]
-
Add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Continue the incubation for an additional 24-48 hours.[10]
-
After the incubation period, lyse the cells by freeze-thawing the plates.
-
Harvest the contents of each well onto a glass fiber filter using a cell harvester.
-
Wash the filters to remove unincorporated [³H]-hypoxanthine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Experimental Protocols and Formulations
This compound has demonstrated high efficacy in murine models of malaria.[1][2] Appropriate formulation is critical for achieving consistent and reliable results in in vivo studies.
Recommended Formulations for Oral Gavage
Several vehicle formulations can be used for the oral administration of this compound in mice. The choice of formulation may depend on the required dose and the specific experimental conditions.
| Formulation | Composition | Achievable Solubility | Reference |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.87 mM) | [5] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.87 mM) | [5] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.87 mM) | [5] |
Table 2: In Vivo Formulations for this compound.
Preparation of Oral Gavage Formulation (Protocol 1)
Objective: To prepare a clear solution of this compound for oral administration to mice.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[5]
-
For a 1 mL final volume, sequentially add the components in the following order, mixing thoroughly after each addition:[13][14]
-
To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution. Vortex until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture and vortex thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex until the solution is clear and uniform.
-
-
The final concentration of this compound in this formulation will be 2.08 mg/mL. The formulation should be prepared fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
In Vivo Efficacy Study in a Plasmodium berghei Mouse Model
Objective: To evaluate the in vivo efficacy of this compound against P. berghei infection in mice.
Materials:
-
Female Swiss Webster or BALB/c mice
-
Plasmodium berghei (e.g., ANKA strain)
-
This compound formulation for oral gavage
-
Vehicle control (formulation without this compound)
-
Positive control drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Protocol:
-
Infect mice intravenously or intraperitoneally with 1 x 10⁵ P. berghei-infected red blood cells.
-
Initiate treatment 24 hours post-infection.
-
Administer this compound orally once daily for four consecutive days at the desired dose levels (e.g., 3, 10, 30 mg/kg).
-
Administer the vehicle control and a positive control drug to separate groups of mice.
-
Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.
-
Monitor the survival of the mice daily.
-
The primary endpoint is the reduction in parasitemia compared to the vehicle-treated group. The 90% effective dose (ED₉₀) can be calculated. This compound has a reported ED₉₀ of 1.0 mg/kg in the P. berghei model.[5]
In Vivo Efficacy Study in a Humanized P. falciparum Mouse Model
Objective: To assess the in vivo efficacy of this compound in a more clinically relevant model using human red blood cells and P. falciparum.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL-2Rγnull)
-
Human red blood cells (hRBCs)
-
Plasmodium falciparum (e.g., NF54 strain)
-
This compound formulation for oral gavage
-
Vehicle control
-
Positive control drug
Protocol:
-
Engraft the immunodeficient mice with human red blood cells.
-
Infect the humanized mice with P. falciparum-infected hRBCs.
-
Initiate treatment once a stable parasitemia is established.
-
Administer this compound orally once daily for four consecutive days at various dose levels.
-
Include vehicle and positive control groups.
-
Monitor parasitemia daily using Giemsa-stained blood smears or flow cytometry.
-
The efficacy of this compound is determined by the reduction in parasitemia. The reported ED₉₀ for this compound in a P. falciparum-infected NSG mouse model is 0.25 mg/kg.[5]
Mechanism of Action and Signaling Pathway
This compound exerts its antimalarial activity by inhibiting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2][3] This enzyme plays a crucial role in the parasite's lifecycle by catalyzing the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is an essential lipid second messenger involved in vesicular trafficking and protein localization within the parasite.[4][15][16]
The inhibition of PfPI4K by this compound disrupts the production of PI4P, which in turn affects the localization and activity of downstream effectors. One such key effector is the calcium-dependent protein kinase PfCDPK7, which interacts with PI4P via its PH domain.[15][16] The disruption of PfCDPK7 localization and function leads to impaired phospholipid biosynthesis, particularly the synthesis of phosphatidylcholine (PC), which is vital for parasite membrane formation and growth.[15]
Figure 1: this compound Mechanism of Action.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies.
Figure 2: Preclinical Evaluation Workflow.
Conclusion
This compound is a promising preclinical antimalarial candidate with excellent potency and favorable physicochemical properties. The detailed protocols and application notes provided herein are intended to support the research community in conducting robust and reproducible studies to further elucidate the therapeutic potential of this compound. Adherence to these guidelines will facilitate the generation of high-quality data and contribute to the global effort to develop new and effective treatments for malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. iddo.org [iddo.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI4K Inhibition Assays Using UCT943
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, membrane trafficking, and the synthesis of important second messengers like phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] The PI4K family is comprised of four isoforms in humans: PI4KIIα, PI4KIIβ, PI4KIIIα, and PI4KIIIβ, each with distinct cellular localizations and functions.[2] Dysregulation of PI4K activity has been implicated in various diseases, including cancer, viral infections, and metabolic disorders, making them attractive targets for therapeutic intervention.[3][4]
UCT943 is a potent inhibitor of PI4K, initially identified for its antiplasmodial activity.[5] As a next-generation inhibitor, it demonstrates high potency against Plasmodium falciparum and Plasmodium vivax PI4K.[5][6] Understanding the activity and selectivity of this compound against human PI4K isoforms is critical for its development as a research tool and potential therapeutic agent. These application notes provide a detailed protocol for performing a PI4K inhibition assay using this compound, along with data on its known activity and a description of the relevant signaling pathways.
Data Presentation
The inhibitory activity of this compound has been characterized against parasitic and human PI4K isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the inhibitor's potency.
| Target | IC50 | Reference |
| Plasmodium vivax PI4K (PvPI4K) | 23 nM | [6] |
| Human PI4KIIIβ | 5.4 µM | [6] |
| Human PI4KIIα | Data not available | |
| Human PI4KIIβ | Data not available | |
| Human PI4KIIIα | Data not available |
Note: There is limited publicly available data on the inhibitory activity of this compound against all human PI4K isoforms. The available data indicates a degree of selectivity for the parasitic enzyme over the human PI4KIIIβ isoform.[6]
Signaling Pathways
PI4Ks are integral components of the phosphoinositide signaling pathway, which governs a multitude of cellular processes. The primary function of PI4Ks is to phosphorylate phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol ring, generating phosphatidylinositol 4-phosphate (PI4P).[1] PI4P serves as a precursor for the synthesis of PIP2 and is itself a signaling molecule that recruits effector proteins to specific membrane compartments.[1][7]
General Phosphoinositide Synthesis Pathway
Caption: Overview of the phosphoinositide synthesis pathway.
PI4KIIIα Signaling
PI4KIIIα is often found at the plasma membrane and the endoplasmic reticulum and is crucial for maintaining the plasma membrane pool of PI4P.[2][8] This pool of PI4P is a key substrate for the synthesis of PIP2, which is essential for signal transduction events initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[9]
Caption: PI4KIIIα signaling at the plasma membrane.
PI4KIIα Signaling
PI4KIIα is often associated with the Golgi complex and endosomal compartments and is involved in membrane trafficking and sorting.[2][3] It has also been implicated in the Wnt signaling pathway, where it contributes to the generation of a specific pool of PI4P required for signal propagation.[2]
Caption: PI4KIIα involvement in Wnt signaling and trafficking.
Experimental Protocols
The following is a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound against PI4K isoforms. This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Experimental Workflow
Caption: Workflow for the PI4K ADP-Glo™ inhibition assay.
Materials and Reagents
-
Enzymes: Recombinant human PI4KIIα, PI4KIIβ, PI4KIIIα, PI4KIIIβ (commercially available).[10][11]
-
Substrate: Phosphatidylinositol (PI)
-
Inhibitor: this compound
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)
-
Buffer: Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP: Adenosine 5'-triphosphate
-
DMSO: Dimethyl sulfoxide
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Luminometer: Plate-reading luminometer
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Prepare a working solution of recombinant PI4K enzyme in Kinase Assay Buffer. The optimal concentration should be determined empirically by titration.
-
Prepare a working solution of PI substrate in Kinase Assay Buffer.
-
Prepare a working solution of ATP in Kinase Assay Buffer. The concentration should be at or near the Km of the enzyme for ATP, if known.
-
-
Kinase Reaction:
-
To the wells of a white, opaque assay plate, add the following components in order:
-
Kinase Assay Buffer
-
This compound dilution (or DMSO for control wells)
-
PI4K enzyme solution
-
PI substrate solution
-
-
Mix the contents of the wells gently.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. The volume added should be equal to the volume of the kinase reaction.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal. The volume added should be twice the volume of the initial kinase reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This document provides a framework for assessing the inhibitory activity of this compound against PI4K isoforms. The provided protocol for the ADP-Glo™ assay offers a robust and sensitive method for determining IC50 values. While this compound shows high potency against parasitic PI4K, further characterization of its activity against all human PI4K isoforms is necessary to fully understand its selectivity and potential for therapeutic applications. The signaling pathway diagrams offer a visual representation of the complex roles of PI4Ks in cellular function, providing context for the interpretation of inhibition data.
References
- 1. researchgate.net [researchgate.net]
- 2. uochb.cz [uochb.cz]
- 3. sdbonline.org [sdbonline.org]
- 4. Drugging the Phosphoinositide 3-Kinase (PI3K) and Phosphatidylinositol 4-Kinase (PI4K) Family of Enzymes for Treatment of Cancer, Immune Disorders, and Viral/Parasitic Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Architecture of the human PI4KIIIα lipid kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI4KB Proteins | Thermo Fisher Scientific [thermofisher.com]
- 11. abeomics.com [abeomics.com]
Application Notes: Evaluating UCT943 in Liver-Stage Malaria Assays
Introduction
UCT943 is a next-generation preclinical candidate for the treatment of malaria, developed as a successor to the clinical candidate MMV048.[1][2] It belongs to the 2-aminopyrazine class and functions as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel drug target essential for parasite development across multiple life-cycle stages.[3][4][5][6] this compound exhibits significant improvements over its predecessor, including enhanced aqueous solubility and greater potency against asexual blood stages, transmission stages, and, critically, the liver stages of both P. falciparum and P. vivax.[2][4] Its activity against developing liver schizonts and the dormant hypnozoite forms of relapsing malaria species makes it a promising component for a single-exposure radical cure and prophylaxis (SERCaP) regimen.[1][3][7] These application notes provide detailed protocols for the preclinical evaluation of this compound's efficacy against the liver stage of malaria parasites.
Mechanism of Action
This compound exerts its antimalarial effect by targeting and inhibiting the parasite's phosphatidylinositol 4-kinase (PI4K).[6] This enzyme is crucial for the parasite's intracellular development and viability. By inhibiting PI4K, this compound disrupts essential cellular processes within the parasite, leading to its elimination. The compound has demonstrated high selectivity for the parasite PI4K over the human isozyme, suggesting a favorable safety profile.[6][8]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound against various Plasmodium species and its cytotoxicity profile.
Table 1: In Vitro Activity of this compound Against Liver Stages
| Plasmodium Species | Assay Type | IC50 (nM) | Notes |
|---|---|---|---|
| P. berghei | Prophylactic | 0.92 | Measures inhibition of schizont development.[1] |
| P. vivax | Prophylactic | <100 | Also inhibits the formation of hypnozoites.[1] |
| P. cynomolgi | Prophylactic | <10 | Also inhibits the formation of hypnozoites.[1] |
| P. vivax PI4K Enzyme | Biochemical | 23 | Direct measurement of enzyme inhibition.[6][8] |
Table 2: In Vivo Efficacy of this compound Against Liver and Blood Stages
| Plasmodium Species | Mouse Model | Dosage | Efficacy Readout | Result |
|---|---|---|---|---|
| P. berghei | Standard | 10 mg/kg (p.o.) | >99.9% parasitemia reduction, cure | Cured all mice (>30 mean survival days).[1][8] |
| P. berghei | Standard | 3 mg/kg (p.o.) | 99% parasitemia reduction | Did not achieve complete cure.[1][8] |
| P. berghei | Standard | N/A | ED90 | 1.0 mg/kg.[1][8] |
| P. falciparum | NSG Humanized | N/A | ED90 | 0.25 mg/kg (2-fold more potent than MMV048).[1][8] |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | CC50 (µM) |
|---|---|---|
| L6 | Rat Myoblast | 12 |
| CHO | Chinese Hamster Ovary | 17 |
| Vero | Monkey Kidney Epithelial | 113 |
| HepG2 | Human Liver Carcinoma | 13 |
Data sourced from MedChemExpress.[8]
Experimental Protocols
Protocol 1: In Vitro Liver-Stage Prophylactic Assay
This protocol is designed to assess the ability of this compound to prevent the establishment and development of Plasmodium liver stages in cultured hepatocytes.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against developing liver-stage parasites.
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Cell culture medium (e.g., Williams E Medium) supplemented with serum and antibiotics
-
Plasmodium sporozoites (P. falciparum, P. vivax, etc.)
-
This compound compound stock solution (in DMSO)
-
Luciferase assay system (for transgenic parasites) or reagents for qRT-PCR/immunostaining
-
384-well or 96-well culture plates
Methodology:
-
Cell Seeding: Plate primary hepatocytes or HepG2 cells in collagen-coated microplates at an appropriate density and allow them to form a confluent monolayer (typically 24 hours).[9]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept constant (e.g., <0.5%) across all wells.
-
Treatment and Infection:
-
Aspirate the old medium from the hepatocyte monolayer.
-
Add the this compound dilutions to the wells.
-
Immediately add freshly dissected Plasmodium sporozoites to each well.[10] For prophylactic assays, the compound is added at the same time as the infection.
-
Include positive (no drug) and negative (no sporozoites) controls.
-
-
Incubation: Centrifuge the plates briefly at low speed to facilitate sporozoite contact with the cells. Incubate the plates for 3 to 6 days, depending on the Plasmodium species, at 37°C in a 5% CO2 atmosphere.
-
Endpoint Measurement:
-
Luminescence (for luciferase-expressing parasites): After incubation, lyse the cells and measure the luciferase activity, which correlates with parasite biomass.[11]
-
qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR using primers specific for parasite 18S rRNA to quantify parasite load.
-
High-Content Imaging: Fix, permeabilize, and stain the cells with antibodies against parasite proteins (e.g., HSP70) and a nuclear stain (DAPI). Use an automated microscope to count the number and size of liver schizonts.
-
-
Data Analysis: Calculate the percent inhibition of parasite growth relative to the no-drug control for each this compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Causal Prophylaxis Assay in a Humanized Mouse Model
This protocol evaluates the ability of this compound to prevent the transition from liver-stage infection to blood-stage parasitemia in a mouse model with human liver cells.
Objective: To determine the in vivo efficacy (e.g., ED90) of this compound against P. falciparum liver stages.
Materials:
-
Liver-chimeric humanized mice (e.g., FRG huHep or NSG models).[12][13]
-
P. falciparum sporozoites.
-
This compound formulation for oral gavage.[8]
-
Equipment for intravenous injection and oral gavage.
-
Reagents for quantifying blood-stage parasitemia (e.g., by qPCR or Giemsa-stained blood smears).
Methodology:
-
Infection: Infect humanized mice with P. falciparum sporozoites, either via the bite of infected mosquitoes or by intravenous (i.v.) injection of freshly dissected sporozoites.[14]
-
Drug Administration:
-
Administer this compound orally (p.o.) to cohorts of mice at various doses (e.g., 0.1, 1, 10 mg/kg).
-
The dosing regimen can be a single dose or multiple doses administered over several days, typically starting on the day of infection.[8]
-
Include a vehicle control group that receives the formulation without this compound.
-
-
Monitoring Liver Burden (Optional): If using luciferase-expressing parasites, liver-stage parasite burden can be monitored non-invasively at peak development (e.g., day 5) using an in vivo imaging system (IVIS).[11]
-
Monitoring Blood-Stage Parasitemia:
-
Starting around day 7 post-infection, collect small blood samples from the mice every 1-2 days.
-
Quantify the level of blood-stage parasites using highly sensitive qPCR targeting the parasite 18S rRNA gene. This is the ultimate readout of prophylactic activity.[12]
-
-
Data Analysis:
-
Determine the percentage of mice in each treatment group that remain free of blood-stage parasitemia.
-
Calculate the 90% effective dose (ED90), defined as the dose required to prevent the emergence of blood-stage parasites in 90% of the treated mice.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmv.org [mmv.org]
- 5. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 6. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Visualisation and Quantitative Analysis of the Rodent Malaria Liver Stage by Real Time Imaging | PLOS One [journals.plos.org]
- 12. Assessing drug efficacy against Plasmodium falciparum liver stages in vivo | Medicines for Malaria Venture [mmv.org]
- 13. researchgate.net [researchgate.net]
- 14. Assessing drug efficacy against Plasmodium falciparum liver stages in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of UCT943: A Guide for Researchers
Application Notes and Protocols for the Experimental Design of Preclinical Studies on the Antimalarial Candidate UCT943
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preclinical experimental design for this compound, a next-generation Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K) inhibitor. This compound has demonstrated potent activity against multiple stages of the malaria parasite life cycle, positioning it as a promising candidate for the treatment, prevention, and transmission-blocking of malaria.[1][2][3][4][5][6][7][8]
Mechanism of Action and Signaling Pathway
This compound exerts its antimalarial effect by inhibiting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme in the parasite's lifecycle.[2][3][9] PfPI4K is involved in the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid. The inhibition of PfPI4K disrupts essential cellular processes within the parasite, including phospholipid biosynthesis and membrane trafficking, ultimately leading to parasite death.[10][11][12][13] The signaling pathway involves the regulation of downstream effectors, such as PfCDPK7, which are critical for parasite development.[10][11][12]
Caption: this compound inhibits PfPI4K, disrupting essential parasite signaling pathways.
Preclinical Experimental Workflow
The preclinical evaluation of this compound follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and pharmacokinetic studies. This multi-pronged approach provides a comprehensive understanding of the compound's potential as an antimalarial drug.
Caption: A streamlined workflow for the preclinical assessment of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Parameter | P. falciparum NF54 | P. falciparum K1 | P. vivax (clinical isolates) | P. berghei (liver stage) | Gametocytes (early/late stage) | Transmission Blocking (SMFA) |
| IC50 (nM) | 5.4 | 4.7 | 14-29 | 0.92 | 134 / 66 | 96 |
Data compiled from multiple sources.[1][14][15]
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Parasite | Dosing Regimen | Efficacy |
| P. berghei model | P. berghei | 10 mg/kg, p.o., daily for 4 days | >99.9% parasitemia reduction, cured all mice |
| P. falciparum NSG model | P. falciparum | 0.25 mg/kg (ED90) | 90% effective dose |
Data compiled from multiple sources.[9][16]
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Mouse | Oral | <3 | 6 | 66-98 |
| Rat | Oral | 12 | - | 66-98 |
| Dog | Oral | <3 | - | 66-98 |
| Monkey | Oral | 7 | 29 | 66-98 |
Data compiled from multiple sources.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Asexual Blood Stage Activity Assay (SYBR Green I-based)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum strains (e.g., NF54, K1)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
This compound compound stock solution
-
Positive control (e.g., Chloroquine)
-
Incubator (37°C, 5% CO2, 5% O2)
-
Fluorescence plate reader
Procedure:
-
Prepare a synchronized culture of P. falciparum at the ring stage with 1% parasitemia and 2% hematocrit.
-
Serially dilute this compound in complete culture medium in a 96-well plate. Include a positive control and a no-drug control.
-
Add 100 µL of the parasite culture to each well.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: In Vivo Efficacy in a P. falciparum Humanized Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a humanized mouse model of P. falciparum infection.
Materials:
-
NOD-scid IL-2Rγnull (NSG) mice
-
Human erythrocytes
-
P. falciparum NF54 strain
-
This compound formulation for oral administration
-
Vehicle control
-
Gavage needles
-
Microscope and Giemsa stain
Procedure:
-
Engraft NSG mice with human erythrocytes.
-
Infect the humanized mice with P. falciparum parasites.
-
Once parasitemia reaches approximately 1%, randomize mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 0.1, 1, 10 mg/kg) daily for 4 days. The control group receives the vehicle.[9]
-
Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting infected red blood cells under a microscope.
-
Continue monitoring for up to 30 days to check for recrudescence.
-
Determine the 90% effective dose (ED90) based on the reduction in parasitemia compared to the control group.[16]
Protocol 3: Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
Objective: To assess the ability of this compound to block the transmission of P. falciparum from humans to mosquitoes.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
Anopheles mosquitoes (e.g., Anopheles gambiae)
-
Membrane feeding apparatus with a water jacket maintained at 37°C[3]
-
Artificial membrane (e.g., cow intestine or synthetic membrane)[3]
-
This compound
-
Human serum
-
Microscope and mercurochrome stain
Procedure:
-
Prepare a gametocyte-infected blood meal containing mature gametocytes, human serum, and red blood cells.
-
Add various concentrations of this compound to the blood meal. Include a no-drug control.
-
Place the blood meal in the membrane feeders.
-
Allow starved female mosquitoes to feed on the blood meal through the membrane for approximately 40 minutes.[3]
-
After feeding, remove non-fed mosquitoes.
-
Maintain the fed mosquitoes on a sugar solution for 8-10 days to allow for oocyst development.[3]
-
Dissect the mosquito midguts and stain with mercurochrome.
-
Count the number of oocysts per midgut under a microscope.
-
Calculate the percentage of transmission reduction at each drug concentration compared to the control.
Protocol 4: In Vitro Liver Stage Activity Assay
Objective: To determine the activity of this compound against the liver stages of Plasmodium.
Materials:
-
Hepatoma cell line (e.g., HepG2) or primary human hepatocytes
-
Plasmodium berghei or P. falciparum sporozoites
-
Culture medium for hepatocytes
-
This compound
-
Microscope with fluorescence capabilities (if using fluorescent parasites)
-
Reagents for immunofluorescence or RT-qPCR to quantify parasite development
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to form a monolayer.
-
Infect the hepatocyte culture with sporozoites.
-
After infection, add different concentrations of this compound to the culture medium.
-
Incubate for 48-72 hours to allow for liver-stage parasite (exoerythrocytic form, EEF) development.
-
Fix and stain the cells to visualize and count the EEFs using microscopy or quantify parasite load using RT-qPCR targeting parasite-specific genes.
-
Determine the IC50 of this compound against liver-stage parasites.
References
- 1. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [app.jove.com]
- 4. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells | PLOS One [journals.plos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 15. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
Troubleshooting & Optimization
Navigating the Preclinical Path of UCT943: A Technical Support Center
Welcome to the technical support center for the preclinical development of UCT943, a next-generation phosphatidylinositol 4-kinase (PI4K) inhibitor for the treatment of malaria. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What were the primary challenges encountered during the preclinical development of this compound?
A major challenge in the preclinical development of this compound was the emergence of unspecified safety and toxicity signals during assessment, which ultimately led to the discontinuation of its development.[1] While the specific details of these signals are unpublished, this highlights the critical importance of thorough safety and toxicology screening for any new chemical entity.[1]
Another inherent challenge for this class of compounds is achieving high selectivity for the parasite's PI4K enzyme over human PI4K isoforms.[2][3] Inhibition of human PI4K can lead to off-target effects and potential toxicity, making selectivity a key hurdle in the development of safe and effective PI4K inhibitors.[2][3]
Furthermore, while this compound was designed to have improved solubility compared to its predecessor, MMV048, formulation of poorly soluble compounds for consistent and effective delivery in preclinical models can still present a significant challenge.[4][5][6][7][8]
Q2: How does this compound's mechanism of action present potential challenges in experimental design?
This compound is a slow-acting antimalarial compound, which is a characteristic of PI4K inhibitors.[9] This means that standard short-term in vitro assays might not fully capture its efficacy. Researchers should consider extending incubation times or using assays that measure parasite viability over multiple lifecycle stages to accurately assess its antiplasmodial activity.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values in asexual blood stage assays | 1. Compound Precipitation: this compound, although more soluble than its predecessor, may still precipitate at higher concentrations in aqueous media. 2. Assay Duration: As a slow-acting inhibitor, short incubation times may not be sufficient to observe the full effect. 3. Parasite Stage Specificity: The compound may have different potencies against different asexual stages (rings, trophozoites, schizonts). | 1. Solubility Check: Visually inspect assay plates for any signs of precipitation. Consider using a solvent like DMSO at a final concentration that does not affect parasite viability. Prepare fresh stock solutions for each experiment. 2. Extended Incubation: Increase the incubation period to 72 or 96 hours to allow for the slow-kill phenotype to manifest. 3. Synchronized Cultures: Use tightly synchronized parasite cultures to assess stage-specific activity. |
| Discrepancy between enzymatic and whole-cell activity | 1. Cell Permeability: The compound may have poor permeability across the parasite's membranes. 2. Efflux Pumps: The parasite may be actively pumping the compound out. 3. Metabolic Instability: The compound may be metabolized to a less active form within the parasite. | 1. Permeability Assays: Conduct permeability assays (e.g., PAMPA) to assess the compound's ability to cross biological membranes. 2. Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors to see if potency is restored. 3. Metabolite Analysis: Analyze parasite lysates after incubation with this compound to identify any potential metabolites. |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Poor in vivo efficacy despite good in vitro potency | 1. Suboptimal Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or high clearance in the animal model. 2. Formulation Issues: Inadequate formulation can lead to poor bioavailability. | 1. Pharmacokinetic Studies: Conduct thorough PK studies to determine the compound's half-life, clearance, and volume of distribution.[9] 2. Formulation Optimization: Experiment with different vehicle formulations to improve solubility and absorption. For lipophilic compounds, the inclusion of fatty acids or other solubilizing agents may be beneficial.[4][5][6][7][8] |
| Toxicity observed in animal models | 1. Off-target Effects: The compound may be inhibiting host kinases or other proteins. 2. Metabolite Toxicity: A metabolite of this compound could be responsible for the observed toxicity. | 1. Kinase Selectivity Profiling: Screen this compound against a panel of human kinases to identify potential off-targets.[2][3] 2. Metabolite Identification and Testing: Identify major metabolites in vivo and test them for toxicity. |
Quantitative Data Summary
Table 1: In Vitro Antiplasmodial Activity of this compound
| Parameter | NF54 (IC50, nM) | K1 (IC50, nM) | P. vivax (IC50, nM) | Gametocytes (Stage I-III) (IC50, nM) | Gametocytes (Stage IV-V) (IC50, nM) |
| This compound | 5.4 | 4.7 | 23 | 134 | 66 |
Source: Data compiled from multiple preclinical studies.[9]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose (mg/kg) | Efficacy |
| P. berghei infected mouse | 10 | >99.9% parasitemia reduction, 100% cure |
| P. berghei infected mouse | 3 | 99% parasitemia reduction, no complete cure |
| Humanized P. falciparum mouse model | 0.25 (ED90) | 90% effective dose |
Source: Data from in vivo studies.[10]
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) |
| Mouse | 18 | 7.1 | 4.5 | 60 |
| Rat | 12 | 8.9 | 8.3 | 80 |
| Dog | 4 | 13.1 | 38 | 100 |
| Monkey | 2 | 10.2 | 58 | 74 |
Source: Non-compartmental analysis of pharmacokinetic data.
Experimental Protocols
Asexual Blood Stage Antimalarial Assay (SYBR Green I)
-
Parasite Culture: Maintain P. falciparum cultures (e.g., NF54, K1) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to wells containing 100 µL of the diluted compound. Include parasite-only (positive control) and erythrocyte-only (negative control) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Add 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.
-
Reading: Incubate in the dark for 1 hour and read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical development workflow of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Plasmodium Kinases as Potential Drug Targets for Malaria: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Incompatibility of antimalarial drugs: challenges in formulating combination products for malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incompatibility of antimalarial drugs: challenges in formulating combination products for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Understanding the Preclinical Profile of UCT9443: A Technical Resource
Disclaimer: The development of UCT943, a promising antimalarial candidate, was discontinued due to undisclosed preclinical toxicity signals. The specific details of these toxicities have not been made publicly available. This resource summarizes the known preclinical data for this compound and provides general guidance for troubleshooting common toxicity-related issues encountered during the preclinical assessment of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an essential enzyme for parasite development.[1][2][3][4][5][6][7] It was developed as a potential treatment for malaria.[2][3][4][5][7] this compound exhibited potent activity against multiple stages of the malaria parasite's life cycle, including asexual blood stages, transmission stages, and liver stages.[2][3][4][5][7][8]
Q2: What was the rationale for developing this compound?
This compound was developed as a follow-up compound to the clinical candidate MMV048, another PfPI4K inhibitor.[2][3][4][5][7][9] It was optimized to have improved properties, such as enhanced potency and better solubility, which could have led to a lower dose and simpler formulation.[9]
Q3: Why was the development of this compound halted?
The development of this compound was stopped during preclinical safety and toxicity assessments due to observed toxicity signals.[10][11] Importantly, these signals were reported to be unrelated to the developmental toxicity observed with the parent compound, MMV390048.[10]
Q4: What were the specific preclinical toxicity signals observed with this compound?
The specific nature of the preclinical toxicity signals that led to the discontinuation of this compound's development has not been publicly disclosed. The data remains unpublished.[10]
Q5: What preclinical safety assessments were conducted on this compound?
Based on available publications, the preclinical safety evaluation of this compound included assessments for:
-
Genotoxicity: this compound tested negative in the Ames and mouse micronucleus tests, indicating a low risk of genetic damage.[2]
-
Cardiotoxicity: The compound showed a low risk of causing QT interval prolongation, with a significant safety margin relative to its predicted therapeutic exposure.[2] Margins for other ion channels (NaV1.5, CaV1.2, and KV1.5) were also high.[2]
-
Hemolytic Toxicity: In a model using human red blood cells from G6PD-deficient individuals, this compound did not show evidence of hemolytic toxicity at doses higher than its effective dose.[2]
-
In vitro Cytotoxicity: this compound was tested against several cell lines (L6, CHO, Vero, and HepG2) to determine its cytotoxic concentration.[1]
Troubleshooting Guide for Preclinical Toxicity of Kinase Inhibitors (General Guidance)
While specific data on this compound's toxicity is unavailable, researchers working with other kinase inhibitors may encounter various preclinical toxicity signals. This guide provides a general framework for troubleshooting.
Common In Vitro Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Cytotoxicity in Multiple Cell Lines | Off-target effects on essential cellular kinases, general cellular toxicity (e.g., mitochondrial dysfunction), poor solubility leading to compound precipitation. | 1. Perform a broader kinase panel screening to identify off-targets. 2. Assess mitochondrial toxicity (e.g., using Seahorse assay). 3. Confirm compound solubility in media and consider formulation adjustments. |
| hERG Inhibition | Direct interaction with the hERG potassium channel. | 1. Conduct detailed electrophysiology studies (patch-clamp) to confirm IC50. 2. Consider structural modifications to reduce hERG affinity (Structure-Activity Relationship studies). |
| Phospholipidosis | Accumulation of phospholipids within cells, often associated with cationic amphiphilic drugs. | 1. Use fluorescent dyes (e.g., Nile Red) to stain for lipid accumulation in vitro. 2. Evaluate the physicochemical properties of the compound (e.g., cLogP, pKa). |
Common In Vivo Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Elevated Liver Enzymes (ALT/AST) | Hepatotoxicity due to direct cellular damage, metabolic activation to a reactive species, or cholestasis. | 1. Conduct histopathological examination of liver tissue. 2. Investigate reactive metabolite formation in liver microsomes. 3. Measure bile salt levels to assess cholestasis. |
| Cardiovascular Effects (e.g., blood pressure changes, QT prolongation) | On-target or off-target effects on cardiac ion channels or signaling pathways. | 1. Perform in vivo telemetry studies in a relevant animal model to continuously monitor cardiovascular parameters. 2. Correlate pharmacokinetic data with the timing of cardiovascular events. |
| Gastrointestinal Toxicity (e.g., diarrhea, weight loss) | Direct irritation of the GI tract, disruption of gut fauna, or systemic effects. | 1. Conduct histopathology of the GI tract. 2. Evaluate different formulations or routes of administration. 3. Consider co-administration with supportive care agents in non-GLP studies. |
| Hematological Effects (e.g., anemia, neutropenia) | Bone marrow suppression. | 1. Perform a complete blood count (CBC) with differentials at multiple time points. 2. Conduct histopathology of the bone marrow. |
Experimental Protocols
Detailed protocols for the following standard preclinical toxicity assays can be found in regulatory guidelines from agencies such as the FDA and EMA.
-
Ames Test (Bacterial Reverse Mutation Assay): This test assesses the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.
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In Vivo Micronucleus Assay: This assay evaluates the potential of a test compound to cause chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in bone marrow erythrocytes of treated animals, typically rodents.
-
hERG Patch-Clamp Assay: This electrophysiological method directly measures the inhibitory effect of a compound on the potassium current flowing through the hERG channel expressed in mammalian cells.
-
In Vivo Toxicology Studies (e.g., 7-day repeat dose): These studies involve administering the test compound daily for a specified period to at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).
Visualizing Preclinical Workflow
The following diagram illustrates a typical workflow for preclinical safety assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 4. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 6. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 7. researchspace.csir.co.za [researchspace.csir.co.za]
- 8. researchgate.net [researchgate.net]
- 9. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
overcoming solubility issues with UCT943 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCT943. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success and reproducibility of your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 250 mg/mL (584.90 mM).[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1] For complete dissolution, ultrasonic treatment may be required.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several strategies to prevent precipitation:
-
Use of Co-solvents: For in vivo and some in vitro applications, a co-solvent system is recommended. A common formulation involves a sequential addition of solvents. For example: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is critical to add and mix each solvent in the specified order.
-
Lowering the Final Concentration: Ensure the final concentration of this compound in your aqueous buffer is below its aqueous solubility limit. This compound has higher aqueous solubility at a lower pH.[2]
-
pH Adjustment: this compound is a weak base with a pKa of 7.5.[2] Its aqueous solubility is pH-dependent, with higher solubility at pH values below its pKa.[2] Adjusting the pH of your final aqueous solution to be slightly acidic may improve solubility.
-
Warm and Sonicate: Gentle warming and sonication can sometimes help to redissolve small amounts of precipitate that form upon dilution.[1] However, be cautious about the temperature sensitivity of your experimental system.
Q3: What are the key physicochemical properties of this compound that I should be aware of?
A3: this compound was developed as a next-generation PI4K inhibitor with improved properties over its predecessor, MMV048, including better solubility.[2][3][4][5][6] Its high passive permeability and high aqueous solubility classify it as a Developability Classification System (DCS) class I compound.[2][7]
| Property | Value | Reference |
| Molecular Weight | 427.4 g/mol | [2] |
| pKa | 7.45 (± 0.05) | [2] |
| LogD (pH 7.4) | -0.27 (± 0.01) | [2] |
| DMSO Solubility | 250 mg/mL (584.90 mM) | [1] |
Q4: I am preparing this compound for an in vivo animal study. What is a reliable solvent system?
A4: For oral administration in mouse models, several solvent systems have been successfully used. The choice of vehicle can depend on the required dose and administration volume. Here are three validated protocols:[1]
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.87 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.87 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.87 mM) |
Important Note: For these protocols, it is recommended to first prepare a clear stock solution in DMSO and then sequentially add the co-solvents. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.274 mg.
-
Add the this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (for 1 mL final volume, add slightly less than 1 mL initially).
-
Vortex the solution thoroughly.
-
If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Add DMSO to reach the final desired volume and vortex again.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Workflow for preparing this compound stock and in vivo solutions.
Caption: this compound inhibits Plasmodium PI4K, disrupting essential pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 6. researchspace.csir.co.za [researchspace.csir.co.za]
- 7. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UCT943 Resistance in Plasmodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the mechanisms of resistance to UCT943 in Plasmodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in Plasmodium?
A1: this compound is a next-generation antimalarial compound belonging to the 2-aminopyrazine class.[1][2] Its primary molecular target is phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for the parasite.[1][3][4] this compound is a more potent successor to the clinical candidate MMV048, which also targets Plasmodium PI4K.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts by inhibiting Plasmodium PI4K.[1] This enzyme is vital for multiple processes within the parasite, including the regulation of phospholipid biosynthesis.[5] Inhibition of PI4K disrupts these essential pathways, leading to parasite death across various life cycle stages, including asexual blood stages, liver stages, and gametocytes (transmission stages).[3][4]
Q3: Is there a known mechanism of resistance to this compound?
A3: The primary mechanism of resistance to PI4K inhibitors like this compound and its predecessor MMV048 involves mutations in the target enzyme, PI4K.[1] While specific mutations conferring high-level resistance to this compound are not detailed in the provided literature, resistance selection studies indicate that a minimum inoculum of 10⁷ Dd2 parasites is required for resistance to emerge in vitro.[1] This suggests that resistance arises from spontaneous mutations within the pfpi4k gene.
Q4: Does this compound show cross-resistance with other antimalarials?
A4: this compound is equally active against drug-sensitive and multidrug-resistant P. falciparum strains, suggesting a low risk of cross-resistance with existing antimalarials that have different mechanisms of action.[1] However, testing against strains with known resistance to other PI4K inhibitors or compounds with similar targets is advisable. For instance, IC50 shifts were minimal when this compound was tested against strains with mutated loci in pfcytB, pfdhodh, and pfatp4.[1]
Q5: How does the potency of this compound compare to its predecessor, MMV048?
A5: this compound is significantly more potent than MMV048. It demonstrates 5- to 6-fold greater activity against NF54 and K1 P. falciparum strains and is 2 to 50 times more potent across different stages of the parasite life cycle.[1][4] It also shows higher potency against P. falciparum and P. vivax clinical isolates.[2][3]
Troubleshooting Guides
Problem 1: I am observing a gradual increase in the IC50 of this compound in my long-term parasite cultures.
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Possible Cause 1: Spontaneous Resistance Selection. Continuous, low-level drug pressure can select for parasites with mutations that confer reduced sensitivity.
-
Troubleshooting Steps:
-
Isolate and Clone: Isolate parasites from the culture showing reduced sensitivity and establish clonal lines by limiting dilution or FACS sorting.
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Confirm Phenotype: Re-run the IC50 assay on the clonal lines to confirm the resistance phenotype and determine the fold-shift in IC50 compared to the parental strain.
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Sequence the Target: Perform Sanger or whole-genome sequencing on the resistant clones, focusing on the pfpi4k gene to identify potential mutations.
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Archive Samples: Cryopreserve vials of the resistant clones and the parental strain at regular intervals to maintain a reference.
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Problem 2: My attempt to generate this compound-resistant parasites in vitro is failing (culture crashes).
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Possible Cause 1: Insufficient Parasite Inoculum. Resistance to PI4K inhibitors is a rare event. Studies indicate a minimum inoculum of 10⁷ parasites is necessary for resistance to emerge against this compound.[1]
-
Troubleshooting Steps:
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Increase the starting parasite volume and density to ensure the total number of parasites at the beginning of the selection experiment is well above 10⁷.
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Use multiple flasks to increase the probability of a resistance-conferring mutation occurring.
-
-
Possible Cause 2: Drug Concentration is Too High. Starting the selection with a drug concentration that is too far above the IC50 can kill all parasites, including rare mutants, before they have a chance to replicate.
-
Troubleshooting Steps:
-
Start the drug pressure at a concentration around the IC50 or slightly below (e.g., 1x IC50).
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Increase the drug concentration slowly and incrementally only after the parasite culture has recovered and is growing steadily at the current concentration.
-
Problem 3: I have identified a mutation in pfpi4k in a resistant line, but I'm not sure if it's responsible for the resistance.
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Possible Cause: The mutation is a random, passenger mutation and not the driver of resistance.
-
Troubleshooting Steps:
-
Genetic Validation: Use gene-editing techniques (e.g., CRISPR-Cas9) to introduce the identified mutation into the parental, drug-sensitive parasite line.
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Phenotypic Confirmation: Perform IC50 assays on the edited parasite line. A significant increase in the IC50 for this compound compared to the unedited parental line would confirm that the mutation confers resistance.
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Assess Fitness Cost: Characterize the growth rate of the edited and resistant parasites in the absence of the drug to determine if the resistance mutation imparts a biological fitness cost.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | Strain / Species | IC50 (nM) | Reference(s) |
|---|---|---|---|
| Asexual Stages | P. falciparum NF54 | 5.4 | [1] |
| P. falciparum K1 (multidrug-resistant) | 4.7 | [1] | |
| P. vivax (clinical isolates, median) | 14 | [1] | |
| P. falciparum (clinical isolates, median) | 29 | [1] | |
| Enzyme Inhibition | P. vivax PI4K (PvPI4K) | 23 | [1][6] |
| Human PI4Kβ | 5,400 | [4][6] | |
| Gametocytes | P. falciparum Early Stage (I-III) | 134 | [1][4] |
| P. falciparum Late Stage (IV-V) | 66 | [1][4] | |
| Transmission | Dual Gamete Formation | ~80 | [1][4] |
| Standard Membrane Feeding Assay (SMFA) | 96 | [1] | |
| Liver Stages | P. berghei (prophylactic) | 0.92 | [4] |
| P. vivax (prophylactic, schizonts) | <100 | [1][4] |
| | P. cynomolgi (prophylactic, schizonts) | <10 |[1][4] |
Table 2: In Vivo Efficacy of this compound
| Mouse Model | Parameter | Dose (mg/kg, oral) | Reference(s) |
|---|---|---|---|
| P. berghei | ED90 | 1.0 | [6] |
| P. falciparum (NSG mice) | ED90 | 0.25 |[6] |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Reference(s) |
|---|---|---|
| L6 (rat myoblast) | 12 | [6] |
| CHO (Chinese hamster ovary) | 17 | [6] |
| Vero (monkey kidney) | 113 | [6] |
| HepG2 (human liver) | 13 |[6] |
Visualizations and Diagrams
Caption: Mechanism of action of this compound in Plasmodium.
Caption: Experimental workflow for generating this compound-resistant parasites.
Caption: Troubleshooting logic for reduced this compound sensitivity.
Experimental Protocols
Protocol 1: In Vitro this compound Susceptibility Testing using SYBR Green I
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against asexual blood-stage P. falciparum.
-
Methodology:
-
Parasite Culture: Maintain asynchronous or tightly synchronized (ring-stage) P. falciparum cultures in RPMI-1640 medium supplemented with Albumax II or human serum.[5][7]
-
Plate Preparation: Prepare a 2-fold serial dilution of this compound in culture medium in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial like Chloroquine (positive control).
-
Assay Initiation: Adjust the parasite culture to 0.5% parasitemia and 2% hematocrit. Add 200 µL of this suspension to each well of the drug-coated plate.
-
Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[7]
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. After 72 hours, add the lysis buffer to each well.
-
Reading: Incubate the plates in the dark at room temperature for 1-2 hours. Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[7]
-
Data Analysis: Plot the fluorescence intensity against the log of the drug concentration. Calculate the IC50 value using a non-linear regression analysis (e.g., log[inhibitor] vs. response -- variable slope).
-
Protocol 2: In Vitro Generation of this compound-Resistant P. falciparum
-
Objective: To select for and isolate P. falciparum parasites that are resistant to this compound.
-
Methodology:
-
Initiate Culture: Start with a large volume of a clonal, drug-sensitive parasite line (e.g., 3D7, NF54) to achieve a total parasite number >10⁷.[1]
-
Apply Drug Pressure: Add this compound to the culture at a starting concentration equal to the IC50.
-
Monitor and Maintain: Monitor the culture daily via Giemsa-stained smears. Change the medium and add fresh drug every 24-48 hours. The parasitemia will likely drop significantly.
-
Culture Recovery: Wait for the parasite culture to recover to a stable, healthy growth rate (>1% parasitemia). This may take several weeks.
-
Increase Concentration: Once the culture is stable, double the concentration of this compound.
-
Repeat Cycle: Repeat steps 3-5, incrementally increasing the drug concentration, until parasites can be maintained at a concentration at least 10-fold higher than the initial parental IC50.
-
Cloning: Once a resistant bulk culture is established, generate clonal lines by limiting dilution or FACS sorting to ensure a genetically homogenous population for downstream analysis.
-
Characterization: Confirm the resistance level of the clonal lines using the IC50 assay (Protocol 1) and sequence the pfpi4k gene to identify mutations.
-
Protocol 3: In Vivo Efficacy Assessment in a P. falciparum NSG Mouse Model
-
Objective: To determine the 90% effective dose (ED90) of this compound in a humanized mouse model.
-
Methodology (based on similar studies): [6]
-
Animal Model: Use immunodeficient NOD-scid IL-2Rγ-null (NSG) mice engrafted with human erythrocytes.
-
Infection: Infect the mice intravenously with P. falciparum-infected human erythrocytes.
-
Drug Administration: Once parasitemia is established (e.g., ~0.5-1%), administer this compound orally once per day for four consecutive days. Use a range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) with a vehicle control group.
-
Monitoring: Monitor parasitemia daily by collecting a small amount of blood from the tail vein and analyzing Giemsa-stained smears.
-
Data Analysis: For each dose group, calculate the percent reduction in parasitemia compared to the vehicle control group at the end of the treatment period. Determine the ED90 by plotting the dose-response curve.
-
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. journals.asm.org [journals.asm.org]
- 5. embopress.org [embopress.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iddo.org [iddo.org]
interpreting variable results in UCT943 efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCT943. The information is designed to help interpret variable results and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected in vitro potency (higher IC50 values) for this compound against P. falciparum. What could be the cause?
A1: Several factors can contribute to variability in in vitro potency measurements:
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Compound Solubility: Although this compound was developed to have improved aqueous solubility compared to its predecessor MMV048, improper dissolution can still lead to inaccurate concentrations in your assay. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before preparing serial dilutions.
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Assay Method: Different susceptibility assays (e.g., SYBR Green I, pLDH, [3H]-hypoxanthine incorporation) have varying sensitivities and incubation times. This compound is a slow-acting compound, primarily exhibiting activity against schizonts.[1] Assays with shorter incubation times may not fully capture its inhibitory effect. An incubation period of 72-96 hours is recommended.
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Parasite Strain: While this compound has shown potent activity against both drug-sensitive (NF54) and multidrug-resistant (K1) P. falciparum strains, subtle variations in IC50 values between different strains and clinical isolates are expected.[1][2]
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Serum/Albumax Concentration: The protein binding of this compound can be influenced by the concentration of serum or Albumax in the culture medium, potentially affecting the free drug concentration available to the parasites. Consistency in media composition is key for reproducible results.
Q2: Our in vivo efficacy studies in mouse models are showing inconsistent results. What should we troubleshoot?
A2: In vivo efficacy can be influenced by a number of variables:
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Drug Formulation and Administration: this compound's bioavailability can be affected by the formulation used for oral administration. While it has high aqueous solubility, ensuring a consistent and appropriate vehicle is critical. For preclinical studies, formulations such as 20% SBE-β-CD in saline or a suspension in a solution containing PEG300 and Tween-80 have been used.[3] It is recommended to prepare the formulation fresh for each experiment.
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Mouse Model: The efficacy of this compound has been demonstrated in both P. berghei and humanized P. falciparum NOD-scid IL-2Rγnull (NSG) mouse models.[1][4] However, the effective dose can differ between models. For instance, the ED90 was reported as 1.0 mg/kg in the P. berghei model and 0.25 mg/kg in the P. falciparum-infected NSG mouse model.[3]
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Pharmacokinetics: this compound has a long half-life in preclinical species.[5] However, factors such as the age, sex, and health status of the animals can influence drug metabolism and clearance, leading to variable exposure.
Q3: We are observing some cytotoxicity in our experiments. Is this expected?
A3: this compound has shown a high selectivity index against several mammalian cell lines in preclinical studies.[5] However, it is important to note that the development of this compound was halted during preclinical safety and toxicity assessment due to unspecified "signals" in unpublished data.[6] Therefore, researchers should be vigilant for any signs of toxicity in their experimental systems. If unexpected cytotoxicity is observed, it is recommended to:
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Verify the concentration of the compound used.
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Assess the health of the cell lines or animals being used.
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Consider the possibility of off-target effects, particularly at higher concentrations.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel drug target for malaria.[1][4] Inhibition of PI4K disrupts the intracellular distribution of phosphatidylinositol 4-phosphate (PI4P), which in turn affects downstream signaling pathways involved in phospholipid biosynthesis and membrane trafficking.
Data Presentation
In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | P. falciparum NF54 IC50 | P. falciparum K1 IC50 | P. vivax PI4K IC50 | HepG2 CC50 | Vero CC50 | CHO CC50 | L6 CC50 |
| Concentration | 5.4 nM[1] | 4.7 nM[1] | 23 nM[3] | 13 µM[3] | 113 µM[3] | 17 µM[3] | 12 µM[3] |
In Vivo Efficacy of this compound
| Animal Model | Parasite | Administration | Dose | Efficacy | Reference |
| Mouse | P. berghei | Oral (daily for 4 days) | 10 mg/kg | >99.9% parasitemia reduction, cured all mice | [3] |
| Mouse | P. berghei | Oral (daily for 4 days) | 3 mg/kg | 99% parasitemia reduction, no complete cure | [3] |
| NSG Mouse | P. falciparum | Oral (daily for 4 days) | 0.01 - 10 mg/kg | ED90 = 0.25 mg/kg | [3] |
Experimental Protocols
Protocol: In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)
This protocol is adapted from standard procedures for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
1. Materials:
-
P. falciparum culture (synchronized to ring stage)
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Complete culture medium (RPMI 1640, AlbuMAX II, L-glutamine, hypoxanthine, gentamicin)
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well black, clear-bottom microtiter plates
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SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, SYBR Green I)
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Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
2. Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
In the test plate, add 50 µL of the appropriate drug dilution to each well. Include drug-free wells (medium only) as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.
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Prepare a parasite suspension of synchronized ring-stage parasites at 2-3% parasitemia and 5% hematocrit in complete culture medium.
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Add 50 µL of the parasite suspension to each well of the test plate.
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Incubate the plate for 72-96 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
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After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
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Incubate the plate in the dark at room temperature for at least 1 hour.
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Read the fluorescence on a plate reader.
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Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Mandatory Visualizations
Signaling Pathway
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
Technical Support Center: UCT943 in Malaria Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the limitations and challenges associated with the use of UCT943 in malaria research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is this compound and what is its primary mechanism of action?
This compound is a potent, next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2][3][4][5][6][7][8][9][10] It is a 2-aminopyrazine analog of the earlier compound MMV048, developed to offer improved solubility and antiplasmodial potency.[2][3][4][5][6] Its mechanism of action is the inhibition of PfPI4K, an enzyme crucial for the intracellular development of the malaria parasite across all stages of its lifecycle.[2][4][5]
2. I am observing poor solubility of this compound in my aqueous buffers. What can I do?
While this compound was designed for improved aqueous solubility compared to its predecessor MMV048, challenges can still arise.[2][4][5] Here are some troubleshooting steps:
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Solvent Selection: For in vitro stock solutions, dimethyl sulfoxide (DMSO) is commonly used.[1] It is crucial to use freshly opened, high-quality DMSO as it is hygroscopic, and water content can negatively impact solubility.[1]
-
Co-solvents for In Vivo Studies: For animal studies, various co-solvent systems have been reported to achieve clear solutions. These include formulations with DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.[1]
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Physical Dissolution Aids: If precipitation occurs, gentle heating and/or sonication can be employed to aid dissolution.[1]
3. My in vitro antiplasmodial assays are showing inconsistent IC50 values for this compound. What could be the cause?
Inconsistent IC50 values can stem from several factors:
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Compound Stability: Ensure your stock solutions of this compound are stored correctly. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable.[1] Frequent freeze-thaw cycles should be avoided.
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Assay Conditions: The killing rate of this compound is reported to be slow, with a lag phase of approximately 48 hours.[5][9] Your assay incubation time should be sufficient to observe the full effect of the compound.
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Parasite Strain and Stage: While this compound is potent against multiple strains, slight variations in susceptibility can occur.[5] It primarily acts on the schizont stage of the parasite's blood-stage lifecycle.[5][9] Ensure your parasite cultures are well-synchronized if you are targeting a specific stage.
4. What is the known resistance profile of this compound?
This compound and its predecessor, MMV048, share the same molecular target, PfPI4K.[4][5][9] Resistance to MMV048 has been associated with mutations in the pfpi4k gene.[4] When tested against a P. falciparum strain with 5-fold resistance to MMV048 due to a mutated pfpi4k locus, this compound showed a 6-fold increase in its IC50 value.[4] This indicates a potential for cross-resistance. However, the risk of cross-resistance with existing antimalarials that have different mechanisms of action is considered low.[5][9]
5. I've heard the development of this compound was halted. Why, and what are the implications for my research?
Yes, the preclinical development of this compound was halted due to unspecified preclinical safety and toxicity signals.[11] These signals were reportedly unrelated to the developmental toxicity observed for MMV048.[11] For researchers using this compound as a chemical probe to study PfPI4K, it is crucial to be aware of potential off-target effects and cytotoxicity. It is recommended to include appropriate controls and counter-screening assays in your experimental design.
6. I am planning an in vivo efficacy study with this compound. What are the recommended starting doses?
Reported efficacious doses (ED90) for this compound in mouse models are:
-
P. berghei model: 1.0 mg/kg (oral administration).[1]
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P. falciparum-infected NSG mouse model: 0.25 mg/kg (oral administration).[1][9]
It is always advisable to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Quantitative Data Summary
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | P. vivax PI4K (PvPI4K) | 23 nM | [1][4][5] |
| P. falciparum (NF54 strain) | 5.4 nM | [5] | |
| P. falciparum (K1 strain) | 4.7 nM | [5] | |
| Early-stage gametocytes | 134 nM | [5][9] | |
| Late-stage gametocytes | 66 nM | [5][9] | |
| Dual-gamete formation | ~80 nM | [5][9] | |
| CC50 | L6 cells | 12 µM | [1] |
| Chinese Hamster Ovarian (CHO) cells | 17 µM | [1] | |
| Vero cells | 113 µM | [1] | |
| HepG2 cells | 13 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Parasite | Efficacious Dose (ED90) | Administration Route | Reference |
| Mouse | P. berghei | 1.0 mg/kg | Oral | [1] |
| NSG Mouse | P. falciparum | 0.25 mg/kg | Oral | [1][9] |
Key Experimental Protocols
1. In Vitro Antiplasmodial Activity Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro activity of this compound against P. falciparum.
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Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures in RPMI 1640 medium supplemented with human serum and hypoxanthine.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations in the assay plate.
-
Assay Plate Setup: Add parasitized red blood cells (at a defined parasitemia and hematocrit) to a 96-well plate. Add the diluted this compound to the wells. Include appropriate controls (no drug and a known antimalarial).
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Incubation: Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
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Quantification of Parasite Growth: Measure parasite growth inhibition using a suitable method, such as SYBR Green I-based fluorescence assay, pLDH assay, or microscopy.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
2. In Vivo Efficacy Study in a P. falciparum NSG Mouse Model (Adapted from published studies)
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Animal Model: Use NOD-scid IL-2Rγnull (NSG) mice engrafted with human red blood cells.
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Infection: Inoculate the mice intravenously with P. falciparum-infected human red blood cells.
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Compound Administration: Prepare this compound in a suitable vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1] Administer the compound once daily for four consecutive days, starting 24 hours post-infection.
-
Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears.
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Data Analysis: Determine the 90% effective dose (ED90) by analyzing the reduction in parasitemia at different doses compared to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound in Plasmodium.
Caption: Troubleshooting workflow for common this compound issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mmv.org [mmv.org]
- 3. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 8. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound, a next generation Plasmodium falciparum PI4K inhibitor preclinical candidate for the treatment of malaria - UCL Discovery [discovery.ucl.ac.uk]
- 11. journals.asm.org [journals.asm.org]
UCT943 Development Halted Due to Preclinical Safety Signals
The development of the promising antimalarial candidate, UCT943, was halted during preclinical safety and toxicity assessments. While showing significant promise in early studies, undisclosed adverse signals led to the discontinuation of its development before reaching human clinical trials.
This compound, a next-generation Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K) inhibitor, was identified as a potential successor to the first-generation clinical candidate, MMV048. It exhibited superior potency, solubility, and efficacy in preclinical models, positioning it as a strong candidate for a single-exposure radical cure and prophylaxis for malaria.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding this compound, including its mechanism of action, preclinical data, and the ultimate reason for its discontinuation.
Frequently Asked Questions (FAQs)
Q1: Why was the development of this compound stopped?
A1: The development of this compound was halted due to adverse signals observed during preclinical safety and toxicity assessments. The specific nature of these toxicity signals has not been publicly disclosed.
Q2: What was the intended therapeutic indication for this compound?
A2: this compound was being developed for the treatment and prevention of malaria, including activity against both Plasmodium falciparum and Plasmodium vivax.[1][2][3][4] It showed potential to act on all stages of the parasite's lifecycle, which could have contributed to preventing transmission.[1][2][3][4]
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of the Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel drug target for malaria.[5] By inhibiting this enzyme, it disrupts a crucial signaling pathway for parasite development.
Q4: How did this compound differ from its predecessor, MMV048?
A4: this compound was a structural analogue of MMV048, designed to have improved pharmaceutical properties. Key advantages included higher potency against various parasite life stages and significantly better aqueous solubility, which would have been beneficial for formulation and dosing.[5]
Troubleshooting and Experimental Guidance
For researchers who may have worked with this compound or similar PI4K inhibitors, this section provides insights based on its known preclinical profile.
Issue: Inconsistent in vitro potency results.
Possible Cause & Solution:
-
Compound Solubility: Although this compound has improved solubility compared to MMV048, ensuring complete solubilization in your assay medium is critical. Consider preparing a high-concentration stock solution in a suitable solvent like DMSO and then diluting it to the final concentration.
-
Assay Conditions: The potency of antimalarial compounds can be influenced by factors such as the parasite strain, hematocrit, and serum concentration in the culture medium. Standardize these conditions across experiments to ensure reproducibility.
-
Compound Stability: While generally stable, prolonged storage of diluted solutions may lead to degradation. Use freshly prepared dilutions for each experiment.
Issue: Difficulty in translating in vitro efficacy to in vivo models.
Possible Cause & Solution:
-
Pharmacokinetics: this compound demonstrated favorable pharmacokinetics in preclinical species with high bioavailability.[5][6] However, species-specific differences in metabolism can affect exposure. Ensure you are using an appropriate dosing vehicle and route of administration for your animal model.
-
Plasma Protein Binding: this compound is moderately bound to plasma proteins.[7] When comparing in vitro and in vivo data, consider the unbound fraction of the compound, as this is the pharmacologically active portion.
Preclinical Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Parameter | P. falciparum (NF54) IC50 | P. falciparum (K1) IC50 | P. vivax (clinical isolates) IC50 | Reference |
| This compound | 5.4 nM | 4.7 nM | 14 nM | [7] |
| MMV048 | ~27 nM | ~28 nM | 93 nM | [7] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model | This compound ED90 | MMV048 ED90 | Reference |
| P. berghei | 1.0 mg/kg | Not reported | [8] |
| P. falciparum (NSG mice) | 0.25 mg/kg | 0.57 mg/kg | [8] |
Experimental Protocols
In Vitro Asexual Blood Stage Assay (SYBR Green I)
-
Parasite Culture: P. falciparum strains are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 0.25% Albumax II at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Compound Preparation: A 10 mM stock solution of this compound in DMSO is prepared and serially diluted in culture medium.
-
Assay Procedure: Asynchronous parasite cultures (1% parasitemia, 2% hematocrit) are incubated with the compound dilutions in a 96-well plate for 72 hours.
-
Data Analysis: Parasite growth is quantified by adding SYBR Green I lysis buffer and measuring fluorescence (excitation 485 nm, emission 530 nm). The IC50 values are calculated by fitting the dose-response data to a non-linear regression model.
Visualizations
Below are diagrams illustrating the mechanism of action and the experimental workflow.
Caption: Mechanism of action of this compound as a PI4K inhibitor.
Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.
References
- 1. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]
- 2. UCT-H3D, MMV and international partners identify second potent antimalarial candidate | Medicines for Malaria Venture [mmv.org]
- 3. UCT’s H3D, identifies second compound, which could treat and prevent malaria | This is Africa [thisisafrica.me]
- 4. Department of Science and Innovation [dsti.gov.za]
- 5. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 7. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Validation & Comparative
UCT943 versus MMV048: A Comparative Analysis of Next-Generation Antimalarials
A detailed examination of two potent phosphoinositide 4-kinase (PI4K) inhibitors reveals UCT943 as a promising successor to MMV048, exhibiting enhanced potency, broader activity across the parasite life cycle, and improved physicochemical properties crucial for drug development.
This guide provides a comprehensive comparison of this compound and MMV048, two antimalarial compounds from the same chemical family that target the Plasmodium parasite's phosphoinositide 4-kinase (PI4K).[1] MMV048 was the first in this class to enter clinical development, demonstrating a novel mechanism of action against malaria.[2] this compound was subsequently developed as a next-generation inhibitor, optimized to improve upon the promising profile of MMV048.[2][3] This analysis, tailored for researchers, scientists, and drug development professionals, synthesizes preclinical data to highlight the key differences and advancements offered by this compound.
Mechanism of Action: A Shared Target
Both this compound and MMV048 exert their antimalarial effects by inhibiting the Plasmodium falciparum PI4K (PfPI4K), a critical enzyme for the parasite's intracellular development.[1][4] This shared mechanism of action underscores their activity against multiple stages of the parasite's life cycle.[1][4] Resistance selection studies have confirmed that mutations in the pfpi4k gene confer resistance to both compounds, verifying their common molecular target.[5]
Comparative In Vitro Potency
Experimental data consistently demonstrates that this compound possesses superior in vitro potency compared to MMV048 against various strains and life cycle stages of the Plasmodium parasite.
| Parameter | This compound | MMV048 | Reference |
| P. falciparum (NF54 strain) IC50 | 5.4 nM | 28 nM | [5][6] |
| P. falciparum (K1 strain) IC50 | 4.7 nM | Not Reported | [5] |
| P. vivax PI4K (PvPI4K) IC50 | 23 nM | Not Reported | [5][7] |
| P. vivax clinical isolates (median IC50) | 14 nM | 93 nM | [5] |
| P. falciparum clinical isolates (median IC50) | 29 nM | 202 nM | [5] |
| Early-stage gametocytes IC50 | 134 nM | >500 nM | [5] |
| Late-stage gametocytes IC50 | 66 nM | >500 nM | [5] |
| Liver stage (P. berghei) IC50 | 0.92 nM | >10 nM | [5] |
IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Head-to-Head: In Vivo Efficacy
The enhanced in vitro potency of this compound translates to improved efficacy in animal models of malaria.
| Parameter | This compound | MMV048 | Reference |
| P. berghei mouse model ED90 | 1.0 mg/kg | 1.1 mg/kg | [7][8] |
| P. falciparum NSG mouse model ED90 | 0.25 mg/kg | Not Reported | [7] |
ED90 (90% effective dose) is the dose of a drug that is pharmacologically effective for 90% of the population.
Physicochemical and Pharmacokinetic Properties
A key advantage of this compound lies in its improved physicochemical properties, which are critical for drug development and formulation.
| Parameter | This compound | MMV048 | Reference |
| Aqueous Solubility | High | Low | [1][5] |
| Permeability | High | Not Reported | [5] |
| Developability Classification System (DCS) | Class I | Class II | [5] |
| Predicted Human Dose (single curative) | 50-80 mg | Not Reported | [2][3] |
Safety and Selectivity Profile
Both compounds have been evaluated for their safety and selectivity.
| Parameter | This compound | MMV048 | Reference |
| Genotoxicity (Ames test) | Negative | Negative | [5] |
| Genotoxicity (Micronucleus assay) | Negative | Negative | [5] |
| Selectivity for PvPI4K vs. human PI4Kβ | >200-fold | Not Reported | [5] |
| Cytotoxicity (CC50 against HepG2 cells) | 13 µM | Not Reported | [7] |
CC50 (50% cytotoxic concentration) is the concentration of a substance that kills 50% of cells in vitro.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
The in vitro activity of the compounds against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of parasites in human erythrocytes.
In Vivo Efficacy in Mouse Models
The in vivo efficacy is assessed using mouse models of malaria, such as the P. berghei model in BALB/c mice or the humanized P. falciparum model in NOD-scid IL-2Rγnull (NSG) mice.
-
Infection: Mice are infected with Plasmodium parasites.
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Treatment: A four-day oral treatment regimen with the test compound is initiated.
-
Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: The dose required to reduce parasitemia by 90% (ED90) compared to an untreated control group is determined.
Conclusion
The comparative analysis of this compound and MMV048 clearly indicates that this compound represents a significant advancement in the development of PI4K inhibitors for the treatment of malaria. It demonstrates superior potency against a range of parasite strains and life cycle stages, including the transmission stages, which is crucial for malaria eradication efforts.[3][5] Furthermore, its improved solubility and permeability profile suggest a more favorable development pathway.[1][5] While both compounds share a novel and valuable mechanism of action, the preclinical data strongly supports this compound as a next-generation candidate with the potential to be part of a single-exposure radical cure and prophylaxis (SERCaP) for malaria.[2][3]
References
- 1. mmv.org [mmv.org]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UCT-H3D, MMV and international partners identify second potent antimalarial candidate | Medicines for Malaria Venture [mmv.org]
- 5. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
UCT943: A Potent Next-Generation PI4K Inhibitor for Anti-Malarial Drug Development
A comprehensive comparison of UCT943 with other notable phosphatidylinositol 4-kinase (PI4K) inhibitors, providing researchers, scientists, and drug development professionals with a detailed analysis of its potency, selectivity, and preclinical efficacy. This guide includes quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
This compound has emerged as a promising preclinical candidate in the fight against malaria, demonstrating superior potency and improved physicochemical properties compared to its predecessors.[1][2][3][4][5] As a next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for parasite viability, this compound showcases significant potential for the development of new anti-malarial therapies.[1][2][3][6] This guide provides an objective comparison of this compound's performance against other PI4K inhibitors, supported by experimental data.
Potency and Efficacy: A Quantitative Comparison
This compound exhibits potent activity against multiple stages of the Plasmodium life cycle, including the asexual blood stage, transmission stage, and liver stage.[1][2][3][5] Its efficacy has been demonstrated against both drug-sensitive and multi-drug-resistant strains of P. falciparum, as well as P. vivax.[1][7] The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other PI4K inhibitors.
In Vitro Potency Against Plasmodium Species
| Inhibitor | Target/Strain | IC50 (nM) | Reference(s) |
| This compound | P. falciparum (NF54) | 5.4 | [7] |
| P. falciparum (K1) | 4.7 | [7] | |
| P. vivax (clinical isolates, median) | 14 | [7] | |
| P. falciparum (clinical isolates, median) | 29 | [7] | |
| PvPI4K (enzyme) | 23 | [1][7] | |
| MMV048 | P. falciparum (NF54) | 28 | [8][9] |
| P. vivax (clinical isolates, median) | 93 | [7] | |
| P. falciparum (clinical isolates, median) | 202 | [7] | |
| KDU691 | PvPI4K (enzyme) | 1.5 | [10] |
| P. yoelii (liver stage) | 9 - <160 | [10] | |
| P. cynomolgi (hypnozoites) | 196 | [10] | |
| P. falciparum (gametocytes) | 220 | [10] | |
| PIK-93 | PI4KIIIβ (human) | 19 | [3][11] |
| PI3Kα (human) | 39 | [3][11] | |
| PI3Kγ (human) | 16 | [11] |
Selectivity and Cytotoxicity
A critical aspect of drug development is the selectivity of a compound for its target enzyme over host enzymes. This compound demonstrates high selectivity for parasite PI4K over the human PI4Kβ isoform, which is associated with immunosuppressive effects when inhibited.[1][7]
| Inhibitor | Target | IC50 / CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | human PI4Kβ | 5.4 | >200-fold vs PvPI4K | [1][7] |
| L6 cells (cytotoxicity) | 12 | 2,222 | [1] | |
| CHO cells (cytotoxicity) | 17 | 3,148 | [1] | |
| Vero cells (cytotoxicity) | 113 | 20,926 | [1] | |
| HepG2 cells (cytotoxicity) | 13 | 2,407 | [1] | |
| MMV048 | CHO cells (cytotoxicity) | >10 | 357 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro PI4K Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the PI4K enzymatic reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant PI4K enzyme
-
PI4K inhibitor (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate solution (e.g., Phosphatidylinositol)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the PI4K inhibitor in DMSO and then dilute further in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor solution, the PI4K enzyme, and the substrate solution.
-
Initiation: Start the kinase reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
Materials:
-
Adherent cell line (e.g., HepG2, CHO, Vero)
-
Cell culture medium
-
PI4K inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate and incubate until they adhere and reach a desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the PI4K inhibitor and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Determination: The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the PI4K signaling pathway in Plasmodium and a typical experimental workflow for evaluating PI4K inhibitors.
Caption: PfPI4K signaling pathway in Plasmodium.
References
- 1. uochb.cz [uochb.cz]
- 2. researchgate.net [researchgate.net]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. courses.edx.org [courses.edx.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
UCT943 in Combination Therapy for Malaria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continued development of novel antimalarial therapies. UCT943, a next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), has been investigated as a potential new agent. This guide provides a comparative overview of this compound's preclinical performance against established first-line artemisinin-based combination therapies (ACTs), namely Artemether-Lumefantrine and Dihydroartemisinin-Piperaquine.
While this compound was primarily evaluated as a monotherapy in preclinical studies and its development was halted before combination therapy trials were extensively published, this guide will compare its potent standalone activity with the individual components of leading ACTs. This allows for an indirect assessment of its potential contribution to a combination regimen.
Performance Data: this compound vs. Standard of Care Components
The following tables summarize the available preclinical data for this compound and the individual drugs that form the backbone of current malaria combination therapies. Direct head-to-head preclinical data for this compound in combination versus other ACTs is limited due to the discontinuation of its development.
Table 1: In Vitro Activity against P. falciparum Strains
| Compound | Mechanism of Action | IC₅₀ (nM) vs. NF54 (Drug-Sensitive) | IC₅₀ (nM) vs. K1 (Multidrug-Resistant) |
| This compound | PfPI4K Inhibitor | 5.4 | 4.7 |
| Artemether | Heme-activated free radical formation | ~1-10 (as Dihydroartemisinin) | ~1-10 (as Dihydroartemisinin) |
| Lumefantrine | Inhibition of hemozoin formation | ~5-20 | ~10-50 |
| Dihydroartemisinin | Heme-activated free radical formation | ~1-5 | ~1-5 |
| Piperaquine | Inhibition of hemozoin formation | ~10-30 | ~20-60 |
Note: IC₅₀ values for comparator drugs are approximate ranges compiled from various preclinical studies and may vary based on specific assay conditions.
Table 2: In Vivo Efficacy in Mouse Models of Malaria
| Compound | Mouse Model | Dosing Regimen | Efficacy Endpoint | Result |
| This compound | P. berghei | 10 mg/kg, oral, daily for 4 days | >99.9% parasitemia reduction, cure | >30 mean survival days |
| This compound | P. falciparum (NSG) | Oral, daily for 4 days | ED₉₀ (90% effective dose) | 0.25 mg/kg |
| Artemether | P. berghei | 25 mg/kg, intraperitoneal, daily for 5 days | Parasite clearance and survival | >95% parasite killing in 24h, 46% survival in late-stage cerebral malaria |
| Piperaquine | P. berghei | 90 mg/kg, intraperitoneal, single dose | Survival | All mice survived beyond 60 days |
Note: Direct comparison of ED₉₀ values is challenging due to variations in experimental protocols across different studies. The data for artemether and piperaquine are from studies that did not report ED₉₀ in the same format as for this compound.
Signaling Pathways and Mechanisms of Action
A key differentiator for this compound is its novel mechanism of action, targeting a different stage in the parasite's lifecycle compared to traditional antimalarials.
UCT943: A Promising Antimalarial Candidate with Low Risk of Cross-Resistance
A comprehensive analysis of UCT943, a next-generation Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K) inhibitor, demonstrates its potent activity against a wide range of drug-resistant malaria parasites, suggesting a low probability of cross-resistance with existing antimalarial drugs. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a derivative of the clinical candidate MMV048, exhibits enhanced solubility and potency against multiple life-cycle stages of both P. falciparum and P. vivax[1][2][3][4][5][6][7][8]. Its novel mechanism of action, the inhibition of PfPI4K, a crucial enzyme for parasite development, makes it a valuable candidate for combating drug-resistant malaria[1][2][3][9].
In Vitro Activity Against Drug-Resistant P. falciparum Strains
Experimental data consistently shows that this compound maintains high potency against a panel of multidrug-resistant P. falciparum strains. The 50% inhibitory concentrations (IC₅₀s) of this compound against these resistant strains are comparable to those observed against drug-sensitive strains, indicating a lack of cross-resistance with common antimalarials.
| P. falciparum Strain | Resistance Profile | This compound IC₅₀ (nM) | Chloroquine IC₅₀ (nM) | Pyrimethamine IC₅₀ (nM) | Atovaquone IC₅₀ (nM) |
| NF54 | Drug-Sensitive | 5.4 | 10-30 | 50-200 | 1-5 |
| K1 | Chloroquine-R, Pyrimethamine-R | 4.7 | >500 | >2000 | 1-5 |
| Dd2 | Chloroquine-R, Pyrimethamine-R, Mefloquine-R | 4-7 | >500 | >2000 | 1-5 |
| W2 | Chloroquine-R, Pyrimethamine-R, Mefloquine-R | 4-7 | >500 | >2000 | 1-5 |
| TM91C235 | Chloroquine-R, Pyrimethamine-R, Mefloquine-R | 4-7 | >500 | >2000 | 1-5 |
Data sourced from Brunschwig et al., 2018, Antimicrobial Agents and Chemotherapy. [2] Note: Specific IC₅₀ values for comparator drugs against all strains were not available in the primary source and are represented as typical ranges for resistant profiles.
Furthermore, studies on parasite strains with engineered resistance to other antimalarials targeting cytochrome b (pfcytB), dihydroorotate dehydrogenase (pfdhodh), the sodium-potassium pump (pfatp4), or the chloroquine resistance transporter (pfcrt) showed that the IC₅₀ shifts for this compound were within a negligible two-fold range, reinforcing the low risk of cross-resistance.[2]
Experimental Protocols
The in vitro antiplasmodial activity of this compound was primarily determined using the [³H]hypoxanthine incorporation assay.
[³H]Hypoxanthine Incorporation Assay
This method measures the proliferation of intraerythrocytic asexual P. falciparum parasites by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)
-
This compound and other antimalarial compounds
-
[³H]hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and scintillation counter
Procedure:
-
A suspension of parasitized erythrocytes is prepared at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) in complete culture medium.
-
The test compounds are serially diluted and added to the wells of a 96-well plate.
-
The parasitized erythrocyte suspension is added to each well.
-
The plates are incubated for 24 hours in a controlled atmosphere at 37°C.
-
[³H]hypoxanthine is then added to each well, and the plates are incubated for an additional 24-48 hours.
-
The incubation is stopped by freezing the plates.
-
The contents of the wells are harvested onto filter mats using a cell harvester, which lyses the erythrocytes and traps the parasite nucleic acids containing the incorporated [³H]hypoxanthine.
-
The radioactivity on the filter mats is measured using a scintillation counter.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition of [³H]hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathway
This compound targets Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an enzyme essential for the parasite's intracellular development. PfPI4K is involved in the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid in vesicular trafficking and signaling. Inhibition of PfPI4K disrupts these processes, ultimately leading to parasite death.
Caption: Mechanism of action of this compound.
Experimental Workflow for Cross-Resistance Assessment
The lack of cross-resistance of this compound with existing antimalarials was determined by comparing its in vitro activity against drug-sensitive and multidrug-resistant parasite lines.
Caption: Workflow for assessing cross-resistance.
References
- 1. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Plasmodium PI(4)K to eliminate malaria [escholarship.org]
- 7. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. esciinfo.com [esciinfo.com]
- 9. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
UCT943 vs. MMV048: A Head-to-Head Comparison of Solubility for Malaria Drug Development
In the landscape of next-generation antimalarials, UCT943 and MMV048 have emerged as significant compounds targeting the Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite survival. While both molecules share a common mechanism of action, their physicochemical properties, particularly solubility, exhibit marked differences that have profound implications for their potential as clinical candidates. This guide provides a detailed, data-driven comparison of the solubility profiles of this compound and MMV048, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.
Executive Summary
This compound, a derivative of MMV048, was specifically designed to improve upon the suboptimal physicochemical properties of its predecessor.[1] Experimental data demonstrates that this compound possesses significantly higher aqueous solubility across a range of physiologically relevant pH levels compared to MMV048. This enhanced solubility is a key attribute that positions this compound as a more promising preclinical candidate, potentially leading to improved bioavailability and formulation options.
Comparative Solubility Data
The following table summarizes the key physicochemical and solubility data for this compound and MMV048, highlighting the superior solubility profile of this compound.
| Property | This compound | MMV048 | Reference |
| Chemical Structure | 2-aminopyrazine derivative | 2-aminopyridine | [1][2] |
| Molecular Target | Plasmodium falciparum PI4K | Plasmodium falciparum PI4K | [3][4][][6] |
| logD (pH 7.4) | -0.27 | 2.6 | [1] |
| Aqueous Solubility | Higher solubility at pH below pKa of 7.5 | Lower aqueous solubility | [1] |
| SGF (pH 1.8) Solubility | >1.5 mg/mL | Not reported, but expected to be lower | [1] |
| FaSSIF (pH 6.5) Solubility | >1.5 mg/mL | Not reported, but expected to be lower | [1] |
| FeSSIF (pH 5.0) Solubility | >1.5 mg/mL | Not reported, but expected to be lower | [1] |
| Developability Class | DCS Class I (High solubility, high permeability) | DCS Class II (Low solubility, high permeability) | [1] |
Experimental Protocols
The solubility data presented above were determined using established methodologies in pharmaceutical sciences.
Aqueous Solubility Determination: The pH-dependent aqueous solubility of this compound was determined by measuring the concentration of the compound in solutions of varying pH. The typical methodology involves adding an excess of the compound to a buffered aqueous solution at a specific pH. The suspension is then agitated until equilibrium is reached. Subsequently, the saturated solution is filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).
Solubility in Simulated Gastrointestinal Fluids: The solubility of this compound was assessed in simulated gastric fluid (SGF), fasted-state simulated intestinal fluid (FaSSIF), and fed-state simulated intestinal fluid (FeSSIF). These experiments mimic the conditions in the human gastrointestinal tract.
-
Preparation of Simulated Fluids: SGF (pH 1.8), FaSSIF (pH 6.5), and FeSSIF (pH 5.0) were prepared according to standard recipes that include salts, buffers, and bile salts to simulate the respective physiological environments.
-
Equilibrium Solubility Measurement: An excess of this compound was added to each of the simulated fluids. The samples were then incubated, typically with agitation, for a defined period to allow for equilibrium to be reached.
-
Quantification: After incubation, the samples were filtered to remove undissolved solid. The concentration of this compound in the filtrate was then determined by HPLC. A concentration of >1.5 mg/mL indicates high solubility in these media.
Visualizing the Solubility Advantage of this compound
The following diagram illustrates the logical flow of how the improved physicochemical properties of this compound, particularly its enhanced solubility, lead to a more favorable developability classification compared to MMV048.
Caption: A flowchart comparing the developability of this compound and MMV048 based on their solubility.
Signaling Pathway Context
Both this compound and MMV048 exert their antimalarial activity by inhibiting the Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K). This enzyme is a critical component of the parasite's cellular machinery, playing a key role in the trafficking of proteins and lipids. The inhibition of PfPI4K disrupts essential cellular processes, ultimately leading to parasite death. The diagram below provides a simplified overview of this signaling pathway.
Caption: The inhibitory action of this compound and MMV048 on the PfPI4K signaling pathway.
Conclusion
The head-to-head comparison of this compound and MMV048 clearly demonstrates the superior solubility profile of this compound. This enhanced solubility, particularly in simulated gastrointestinal fluids, is a critical advantage that addresses a key liability of the parent compound, MMV048. The classification of this compound as a DCS Class I compound suggests a higher probability of achieving adequate oral bioavailability, a crucial factor for the development of effective and patient-compliant antimalarial therapies. These findings underscore the importance of optimizing physicochemical properties in early-stage drug discovery and highlight this compound as a promising candidate for further preclinical and clinical development.
References
validating the transmission-blocking activity of UCT943 against other compounds
A Comparative Analysis of Transmission-Blocking Activity
In the global effort to eradicate malaria, interrupting the transmission of the Plasmodium parasite from humans to mosquitoes is a critical strategy. UCT943, a next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), has emerged as a promising preclinical candidate with potent transmission-blocking capabilities. This guide provides a comprehensive comparison of this compound's transmission-blocking activity against other key antimalarial compounds, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Superior Potency Across Multiple Parasite Stages
This compound, a 2-aminopyrazine derivative, was developed as a successor to the first-in-class PI4K inhibitor, MMV048.[1][2] It exhibits significantly improved potency against various stages of the malaria parasite's life cycle.[1][2] Notably, this compound is 2 to 50 times more potent than MMV048 and demonstrates broad activity against both drug-sensitive and multidrug-resistant strains of P. falciparum as well as clinical isolates of P. vivax.[1][2]
The transmission-blocking efficacy of this compound is highlighted by its potent activity against gametocytes, the sexual stage of the parasite responsible for transmission to mosquitoes. This compound shows strong inhibition of both early-stage (I-III) and late-stage (IV-V) gametocytes.[1]
Quantitative Comparison of Transmission-Blocking Activity
The following tables summarize the in vitro transmission-blocking activity of this compound in comparison to other notable antimalarial compounds, with data primarily derived from the gold-standard Standard Membrane Feeding Assay (SMFA) and the Dual Gamete Formation Assay (DGFA).
Table 1: In Vitro Transmission-Blocking Activity (IC50/EC50 in nM)
| Compound | Assay | Target Organism/Stage | IC50/EC50 (nM) |
| This compound | SMFA | P. falciparum oocyst development | 96 [1] |
| DGFA | P. falciparum dual gamete formation | ~80 [1] | |
| Gametocyte (Late Stage IV/V) | P. falciparum | 66[1] | |
| Gametocyte (Early Stage I-III) | P. falciparum | 134[1] | |
| MMV048 | SMFA | P. falciparum oocyst development | ~96[1] |
| DGFA | P. falciparum male/female gamete formation | >1000 | |
| Gametocyte (Late Stage IV/V) | P. falciparum | 140-285[3] | |
| Gametocyte (Early Stage I-III) | P. falciparum | 214[3] | |
| Atovaquone | SMFA (indirect) | P. falciparum oocyst development | 2[4] |
| Gametocyte (Late Stage IV/V) | P. falciparum | 5,310 - 50,400[4] | |
| Primaquine | SMFA | P. falciparum oocyst development | 181,000 ng/mL (~698,000 nM)[1] |
| KAF156 (Ganaplacide) | SMFA (indirect) | P. falciparum oocyst reduction (90%) | 500[4] |
| DDD107498 (M5717) | SMFA | P. falciparum oocyst development | 1.8[5] |
| Gamete Formation (male/female) | P. falciparum | 1.8 / 1.2[4] | |
| MMV693183 | Gamete Formation (female) | P. falciparum | 12[6] |
| Gamete Formation (male) | P. falciparum | 1000[6] |
Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Mechanism of Action: Targeting a Key Signaling Pathway
This compound exerts its potent antimalarial effect by inhibiting PfPI4K, a critical enzyme in the parasite's signaling pathways.[1][2] PfPI4K is responsible for the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and signal transduction.[7] By inhibiting PfPI4K, this compound disrupts these essential cellular processes, leading to parasite death across multiple life-cycle stages, including the transmission stages.
Caption: PfPI4K signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and further investigation.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold-standard assay for evaluating the transmission-blocking potential of antimalarial compounds.
Experimental Workflow:
Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).
Methodology:
-
P. falciparum Gametocyte Culture: Mature stage V gametocytes of a competent P. falciparum strain (e.g., NF54) are cultured in vitro.
-
Compound Incubation: The cultured gametocytes are incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a defined period (typically 24-48 hours).
-
Mosquito Blood Meal: The treated gametocytes are mixed with human red blood cells and serum to create an infectious blood meal. This mixture is then fed to a cage of starved female Anopheles mosquitoes through an artificial membrane feeding system maintained at 37°C.
-
Mosquito Maintenance: The fed mosquitoes are maintained in a secure insectary for 7-10 days to allow for the development of oocysts in the midgut.
-
Midgut Dissection and Oocyst Counting: After the incubation period, the mosquito midguts are dissected, stained (e.g., with mercurochrome), and examined under a microscope to count the number of oocysts.
-
Data Analysis: The percentage inhibition of oocyst formation at each compound concentration is calculated relative to the vehicle control. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is then determined.
Dual Gamete Formation Assay (DGFA)
The DGFA is a higher-throughput in vitro assay that assesses the ability of compounds to inhibit the formation of both male and female gametes, a crucial step in parasite fertilization within the mosquito midgut.
Experimental Workflow:
Caption: Workflow for the Dual Gamete Formation Assay (DGFA).
Methodology:
-
Gametocyte Culture and Compound Treatment: Mature stage V P. falciparum gametocytes are cultured and treated with test compounds as described for the SMFA.
-
Gametogenesis Activation: Gametogenesis is induced by mimicking the conditions of the mosquito midgut, typically involving a drop in temperature and an increase in pH.
-
Immunofluorescent Staining: Following activation, the cells are fixed and stained with specific antibodies to differentiate between male and female gametes. Male gametes (exflagellating centers) are often labeled with an anti-α-tubulin antibody, while female gametes are labeled with an anti-Pfs25 antibody.
-
Imaging and Analysis: The stained cells are imaged using high-content microscopy, and automated image analysis is used to quantify the number of male exflagellation centers and female gametes.
-
Data Analysis: The percentage inhibition of both male and female gamete formation is calculated for each compound concentration to determine the IC50 values.
Conclusion
This compound stands out as a highly potent, next-generation transmission-blocking antimalarial candidate. Its superior activity against a broad range of Plasmodium strains and life-cycle stages, particularly its ability to potently inhibit gametocyte development and function, underscores its potential as a valuable tool for malaria eradication efforts. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other novel transmission-blocking agents.
References
- 1. Transmission-Blocking Activities of Quinine, Primaquine, and Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization and target validation of the antimalarial pantothenamide MMV693183 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety and toxicity profiles of UCT943, a next-generation antimalarial candidate, and its related compounds, primarily the clinical candidate MMV048 and the follow-on compound UCT594. All three compounds are potent inhibitors of Plasmodium phosphatidylinositol 4-kinase (PI4K), a critical enzyme for parasite viability. While showing promise, the development of both MMV048 and this compound was halted due to toxicity concerns, highlighting the importance of a thorough understanding of their safety profiles.
Executive Summary
This compound emerged from an optimization program aimed at improving the properties of the first-generation PI4K inhibitor, MMV048. This compound demonstrated superior potency against multiple Plasmodium life cycle stages and improved physicochemical properties.[1][2] Preclinical assessments indicated a favorable initial safety profile, with a wider therapeutic window compared to MMV048 in several in vitro assays.[3] However, its development was ultimately discontinued due to undisclosed preclinical toxicity signals.[4][5] These signals were reported to be unrelated to the developmental and reproductive toxicities that led to the cessation of MMV048's clinical development.[4][5] This guide synthesizes the available preclinical data to facilitate a comparative understanding of the safety and toxicity of these PI4K inhibitors.
In Vitro Cytotoxicity
This compound was evaluated against a panel of mammalian cell lines to determine its cytotoxic potential. The 50% cytotoxic concentrations (CC50) are summarized below, with MMV048 included for comparison.
| Compound | L6 (Rat Myoblast) CC50 (µM) | CHO (Chinese Hamster Ovary) CC50 (µM) | Vero (Monkey Kidney) CC50 (µM) | HepG2 (Human Liver) CC50 (µM) |
| This compound | 12[6] | 17[6] | 113[6] | 13[6] |
| MMV048 | 251 | 17 | 113 | >10 |
Data for MMV048 cytotoxicity against L6, CHO, Vero, and HepG2 cells are from comparative tables presented alongside this compound data.[3]
Cardiotoxicity Profile
A key safety concern for many developmental drugs is the potential for cardiotoxicity, often assessed by inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation. The table below compares the in vitro cardiotoxicity profiles of this compound and MMV048.
| Compound | hERG (Kv11.1) IC50 (µM) | NaV1.5 IC50 (µM) | CaV1.2 IC50 (µM) | KV1.5 IC50 (µM) |
| This compound | >33[3] | >33[3] | >33[3] | >33[3] |
| MMV048 | 10[3] | 100[3] | 16[3] | >33[3] |
This compound demonstrated a significantly improved cardiac safety profile over MMV048, with no significant inhibition of key cardiac ion channels at the concentrations tested.[3]
Genotoxicity and Other Preclinical Safety Findings
Both this compound and MMV048 were evaluated for genotoxicity and other potential safety liabilities in preclinical studies.
| Safety Endpoint | This compound Result | MMV048 Result |
| Genotoxicity (Ames Test) | Negative[3] | Negative |
| Genotoxicity (Micronucleus Assay) | Negative[3] | Negative |
| Hemolytic Toxicity | No evidence of hemolysis[3][7] | No evidence of hemolysis[8] |
Developmental and Preclinical Toxicity of MMV048 and this compound
The clinical development of MMV048 was halted due to adverse developmental toxicity signals observed in rats, specifically diaphragmatic hernias and cardiovascular malformations.[9][10] These effects were hypothesized to be linked to the inhibition of the mammalian PI4Kβ paralogue and off-target effects on kinases such as MAP4K4 and MINK1.[10]
The development of this compound was also stopped during preclinical safety assessment due to toxicity signals.[4] However, it has been explicitly stated that these signals were unrelated to the developmental toxicities observed with MMV048.[5] The specific nature of the toxicity findings for this compound has not been publicly disclosed.[4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental procedures used to assess toxicity, the following diagrams have been generated.
Caption: PI4K Signaling Pathway and Point of Inhibition.
References
- 1. researchhub.com [researchhub.com]
- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. journals.asm.org [journals.asm.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
assessing the improved properties of UCT943 over first-generation PI4K inhibitors
A new generation of phosphatidylinositol 4-kinase (PI4K) inhibitors, exemplified by UCT943, demonstrates significant advancements over their predecessors in the fight against malaria. Developed as a successor to the first-generation clinical candidate MMV048, this compound exhibits superior potency, broader efficacy across the parasite lifecycle, and improved physicochemical properties, positioning it as a promising component for a single-exposure radical cure and prophylaxis for malaria.
PI4K is a crucial enzyme for the malaria parasite, Plasmodium, playing a vital role in various cellular processes.[1] Its inhibition disrupts parasite development, making it a key target for novel antimalarial drugs.[2] this compound, a 2-aminopyrazine derivative, was developed through optimization of the 2-aminopyridine series, to which MMV048 belongs, to enhance its therapeutic potential.[3][4]
Enhanced Potency and Broad-Spectrum Activity
This compound demonstrates significantly greater potency against various strains and life cycle stages of the Plasmodium parasite compared to MMV048. Notably, it is 5- to 6-fold more active against the NF54 and K1 strains of P. falciparum.[2] This enhanced potency extends to resistant clinical isolates of both P. falciparum and P. vivax.[2]
Crucially, this compound shows improved activity against the liver and transmission stages of the parasite.[4] It is 2 to 50 times more potent than MMV048 against different life cycle stages.[2][4] This broad-spectrum efficacy is critical for not only treating the disease but also for preventing its spread and relapse.
Superior Physicochemical and Pharmacokinetic Profile
A key advantage of this compound lies in its improved physicochemical properties, particularly its higher aqueous solubility and passive permeability. These characteristics contribute to its excellent bioavailability and sustained exposure in preclinical models.[3] The combination of high solubility and permeability with low to moderate intrinsic clearance results in a favorable pharmacokinetic profile. This translates to a predicted low human dose of 50 to 80 mg for a curative single administration.[5]
High Selectivity for Parasite PI4K
This compound maintains a high degree of selectivity for the parasite's PI4K enzyme over the human PI4Kβ isoform, with a selectivity of over 200-fold.[2][6] This is a critical safety feature, as inhibition of the human PI4Kβ is associated with immunosuppressive effects.[2][6]
Comparative Data: this compound vs. MMV048
The following tables summarize the quantitative data comparing the properties of this compound and the first-generation PI4K inhibitor, MMV048.
Table 1: In Vitro Antiplasmodial Activity (IC50, nM)
| Parasite Stage/Strain | This compound | MMV048 | Fold Improvement |
| P. falciparum NF54 | 5.4 | ~27-32.4 | 5-6x |
| P. falciparum K1 | 4.7 | ~23.5-28.2 | 5-6x |
| P. vivax (clinical isolates) | 14 (median) | 93 (median) | ~6.6x |
| P. falciparum (clinical isolates) | 29 (median) | 202 (median) | ~7x |
| Early-stage gametocytes | 134 | - | - |
| Late-stage gametocytes | 66 | - | - |
| Transmission-blocking (SMFA) | 96 | ~96 | - |
| Liver stage (P. berghei) | 0.92 | - | - |
| Liver stage (P. vivax) | <100 | >100 | >1x |
Data compiled from multiple sources.[2][4]
Table 2: In Vivo Efficacy (ED90, mg/kg)
| Mouse Model | This compound | MMV048 | Fold Improvement |
| P. berghei | 1.0 | - | - |
| P. falciparum (NSG mice) | 0.25 | 0.57 | 2.3x |
Data from in vivo studies in mouse models.[4][6]
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | This compound | MMV048 |
| Aqueous Solubility | Higher | Lower |
| Passive Permeability | High | - |
| Bioavailability | High | - |
| In Vivo Intrinsic Clearance | Low to moderate | - |
| Predicted Human Dose | 50-80 mg | - |
Qualitative comparison based on preclinical data.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI4K signaling pathway and the general experimental workflow for assessing PI4K inhibitors.
Caption: PI4K enzyme phosphorylates PI to PI4P, a key signaling molecule. This compound inhibits this process.
Caption: A generalized workflow for the preclinical evaluation of PI4K inhibitors like this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
In Vitro Antiplasmodial Activity Assays
-
Asexual Blood Stage Activity: Assays are typically performed using synchronized cultures of P. falciparum (e.g., NF54, K1 strains). Parasite growth inhibition is measured after a 72-hour incubation with serial dilutions of the inhibitor. Parasitemia is quantified using methods like SYBR Green I-based fluorescence assays or microscopy. The 50% inhibitory concentration (IC50) is then calculated.
-
Gametocyte Activity: For early and late-stage gametocyte assays, P. falciparum cultures are induced to produce gametocytes. The inhibitors are added at different stages of gametocyte development, and viability is assessed using metabolic assays (e.g., alamarBlue) or microscopy after a defined incubation period.
-
Liver Stage Activity: Cryopreserved P. vivax or P. cynomolgi sporozoites are used to infect primary human hepatocytes. Inhibitors are added, and the development of liver-stage schizonts and hypnozoites is monitored over several days. Activity is quantified by immunofluorescence microscopy, and IC50 values are determined.
Transmission-Blocking Assay (Standard Membrane Feeding Assay - SMFA)
-
Mature P. falciparum gametocytes are mixed with the test compound and human erythrocytes and serum.
-
This mixture is then fed to Anopheles mosquitoes through a membrane feeding apparatus.
-
After approximately 8-10 days, the mosquito midguts are dissected, and the number of oocysts is counted.
-
The percentage of inhibition of oocyst development compared to a control group is used to determine the IC50 for transmission-blocking activity.
PI4K Enzyme Inhibition Assay
-
The inhibitory activity against the PI4K enzyme is determined using a biochemical assay, such as the ADP-Glo™ kinase assay.
-
Recombinant P. vivax PI4K (PvPI4K) enzyme is incubated with the inhibitor, a lipid substrate (phosphatidylinositol), and ATP.
-
The amount of ADP produced, which is proportional to the enzyme activity, is measured by luminescence.
-
The IC50 value is calculated from the dose-response curve of the inhibitor.
In Vivo Efficacy Studies in Mouse Models
-
P. berghei model: Mice are infected with P. berghei, and treatment with the compound is initiated. Parasitemia is monitored daily by microscopic examination of blood smears. The efficacy is determined by the reduction in parasitemia and the mean survival days of the treated mice compared to a control group.
-
Humanized P. falciparum NOD-scid IL-2Rγ null (NSG) mouse model: These immunocompromised mice are engrafted with human erythrocytes and infected with P. falciparum. The treatment protocol is similar to the P. berghei model. This model provides a more clinically relevant assessment of efficacy against the human malaria parasite. The 90% effective dose (ED90) is determined from the dose-response data.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of UCT943: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step procedure for the safe disposal of UCT943, a next-generation PI4K inhibitor. Adherence to these procedures is vital to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not publicly available, the following table summarizes key handling and storage parameters that inform safe disposal practices.
| Parameter | Value | Source |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [4] |
| Recommended PPE | Safety glasses, gloves, lab coat | [1][2] |
| Handling Environment | Well-ventilated area or chemical fume hood | [1][2] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound waste, including pure compound, solutions, and contaminated materials.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Solid waste (e.g., unused this compound powder, contaminated weighing paper) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste (e.g., this compound solutions in organic solvents or aqueous buffers) should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., solvent name).
-
The date of waste accumulation should also be clearly marked on the label.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
The storage area should be secure and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup for the this compound waste.
-
Provide the EHS department with accurate information about the composition of the waste.
-
-
Disposal of Contaminated Labware:
-
Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste container for solids.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) three times. The rinsate must be collected and treated as hazardous liquid waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: this compound Disposal Workflow
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet for the most comprehensive and up-to-date information.
References
Personal protective equipment for handling UCT943
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the potent phosphatidylinositol 4-kinase (PI4K) inhibitor, UCT943. Given the absence of a publicly available Safety Data Sheet (SDS), this guidance is based on its known biological activity, physicochemical properties, and standard best practices for handling potent, investigational compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a highly potent, next-generation Plasmodium falciparum PI4K inhibitor, indicating significant biological activity.[1] Due to its potency, it should be handled with care to avoid accidental exposure. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and accidental ingestion.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations* |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemically resistant gloves (e.g., thicker nitrile or neoprene) |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Body Protection | Laboratory coat | Disposable gown with tight-fitting cuffs |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | For weighing or generating aerosols, use a NIOSH-approved N95 respirator or work in a certified chemical fume hood or ventilated balance enclosure. |
*High-risk operations include handling large quantities, weighing of the solid compound, and procedures that may generate dust or aerosols.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties [2]
| Property | Value |
| Molecular Weight | 427.4 g/mol |
| LogD (pH 7.4) | -0.27 |
| pKa | 7.45 |
| Aqueous Solubility | High |
| Permeability | High |
Table 2: In Vitro Activity [1][2]
| Target/Assay | IC50 / EC50 |
| P. vivax PI4K (PvPI4K) | 23 nM |
| P. falciparum (NF54 strain) | 5.4 nM |
| P. falciparum (K1 strain) | 4.7 nM |
| Human PI4Kβ | 5.4 µM |
| Early-stage Gametocytes | 134 nM |
| Late-stage Gametocytes | 66 nM |
Operational Plan: Handling and Disposal Workflow
Adherence to a strict operational workflow is critical to ensure safety.
Step 1: Preparation and Engineering Controls
-
Designate a specific area for handling this compound.
-
Ensure a calibrated analytical balance is located within a ventilated enclosure or chemical fume hood.
-
Prepare all necessary equipment, including PPE, weighing papers, spatulas, and solvent-dispensing systems, before handling the compound.
-
Have a chemical spill kit readily available.
Step 2: Compound Weighing and Solution Preparation
-
Don all required PPE as outlined in the PPE selection chart below.
-
Perform all manipulations of solid this compound within a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles.
-
Carefully weigh the desired amount of the compound.
-
To prepare a stock solution, add the solvent to the vessel containing the weighed compound. Cap and vortex until fully dissolved. This compound is soluble in DMSO.[2]
Step 3: Experimental Use
-
When using solutions of this compound, wear standard laboratory PPE (lab coat, gloves, and safety glasses).
-
Conduct all experimental procedures in a well-ventilated area.
Step 4: Decontamination and Waste Disposal
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A 70% ethanol solution followed by a suitable laboratory detergent is recommended.
-
Dispose of all contaminated solid waste (e.g., gloves, weighing papers, pipette tips) in a clearly labeled hazardous waste container.
-
Dispose of liquid waste containing this compound in a designated hazardous liquid waste container. Do not pour down the drain.
-
Follow all institutional and local regulations for hazardous waste disposal.
Visual Guides
Caption: A step-by-step workflow for handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
